YCH2823: A Deep Dive into its Mechanism of Action as a Novel USP7 Inhibitor
For Immediate Release Shanghai, China – December 8, 2025 – YCH2823, a novel small molecule inhibitor, is demonstrating significant promise in preclinical cancer research. This technical guide provides an in-depth analysi...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Shanghai, China – December 8, 2025 – YCH2823, a novel small molecule inhibitor, is demonstrating significant promise in preclinical cancer research. This technical guide provides an in-depth analysis of its mechanism of action, targeting researchers, scientists, and drug development professionals. YCH2823 acts as a potent and selective inhibitor of Ubiquitin-Specific Peptidase 7 (USP7), a key regulator of cellular protein stability.
Core Mechanism: Direct Inhibition of USP7
YCH2823 functions by directly engaging with the catalytic domain of the USP7 enzyme.[1][2] This interaction physically obstructs the enzyme's deubiquitinating activity, preventing the removal of ubiquitin chains from its substrate proteins. The inhibition of USP7 by YCH2823 leads to the accumulation of ubiquitinated proteins, earmarking them for proteasomal degradation.
This targeted inhibition has profound downstream effects on cellular pathways that govern cell cycle progression and survival. Notably, YCH2823's activity is not dependent on the p53 tumor suppressor protein's mutational status, indicating its potential therapeutic utility across a broad range of cancers.[1][2]
Quantitative Analysis of YCH2823 Activity
The potency and binding affinity of YCH2823 have been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data available for YCH2823.
Parameter
Value
Description
IC50
49.6 nM
The half-maximal inhibitory concentration, indicating the concentration of YCH2823 required to inhibit 50% of USP7's enzymatic activity.
Kd
117 nM
The dissociation constant, representing the binding affinity of YCH2823 to the USP7 catalytic domain. A lower Kd value signifies a stronger binding affinity.
Potency vs. FT671
~5-fold greater
YCH2823 demonstrates approximately five times the potency of FT671, a previously identified USP7 inhibitor.[1][2]
Signaling Pathway Perturbation
The primary downstream effect of YCH2823-mediated USP7 inhibition is the stabilization and activation of the p53 tumor suppressor pathway. By preventing the deubiquitination of MDM2, an E3 ubiquitin ligase and a key negative regulator of p53, YCH2823 indirectly leads to increased levels of p53. This, in turn, transcriptionally activates the cyclin-dependent kinase inhibitor p21. The upregulation of p21 is a critical event that triggers G1 phase cell cycle arrest and ultimately induces apoptosis in cancer cells.[1] The indispensable role of this axis is underscored by the observation that genetic knockdown of p53 or p21 markedly diminishes the sensitivity of cancer cells to YCH2823.[1][2]
Furthermore, treatment with YCH2823 has been shown to elevate the levels of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in lymphomagenesis.[1][3] The precise mechanism linking USP7 inhibition to BCL6 upregulation is an area of ongoing investigation.
YCH2823 also exhibits a synergistic anti-cancer effect when used in combination with mTOR inhibitors, suggesting a potential for combination therapy strategies.[1][3]
YCH2823: A Potent and Selective USP7 Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction YCH2823 is a novel and potent small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a key deubiquitinat...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
YCH2823 is a novel and potent small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a key deubiquitinating enzyme implicated in the regulation of numerous cellular processes, including DNA damage repair, immune response, and apoptosis.[1][2] Dysregulation of USP7 activity is linked to the progression of various cancers, making it an attractive therapeutic target. YCH2823 has demonstrated significant efficacy in inhibiting the growth of a broad range of cancer cell lines, including those with wild-type and mutant TP53, highlighting its potential as a promising anticancer agent.[1][2] This technical guide provides a comprehensive overview of YCH2823, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.
Promotes programmed cell death in cancer cells.[1]
p53-p21 Signaling
Increases expression of p53 and p21
Activates a critical tumor suppressor pathway.[1][2]
BCL6 Levels
Enhances transcriptional and protein levels of BCL6
Modulates a key proto-oncogene with context-dependent roles in cancer.[1][2]
Synergism
Synergistic effect with mTOR inhibitors
Observed in MYCN-amplified cell lines, suggesting a promising combination therapy strategy.[1][2]
Mechanism of Action
YCH2823 exerts its anticancer effects by directly binding to the catalytic domain of USP7, thereby inhibiting its deubiquitinating activity.[1][2] USP7 is a crucial regulator of the stability of several oncoproteins and tumor suppressors. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.
By inhibiting USP7, YCH2823 leads to the destabilization and degradation of MDM2. This, in turn, results in the accumulation and activation of p53. Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21, which mediates G1 cell cycle arrest, and other pro-apoptotic proteins, ultimately leading to apoptosis in cancer cells.[1][2]
Furthermore, treatment with YCH2823 has been shown to increase the levels of B-cell lymphoma 6 (BCL6), a transcriptional repressor that plays a complex role in tumorigenesis.[1][2] The interplay between USP7 inhibition, p53 activation, and BCL6 modulation contributes to the overall anti-tumor activity of YCH2823.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Mechanism of YCH2823 in the USP7-p53 signaling pathway.
Effect of YCH2823 on BCL6 levels in cancer cells.
General experimental workflow for characterizing YCH2823.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of USP7 inhibitors like YCH2823.
USP7 Enzymatic Assay (for IC50 Determination)
Principle: This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic ubiquitin substrate. The inhibition of this activity by YCH2823 is quantified to determine the IC50 value.
Materials:
Recombinant human USP7 enzyme
YCH2823
Fluorogenic ubiquitin substrate (e.g., Ub-AMC or Ub-Rhodamine110)
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)
DMSO
384-well black assay plates
Fluorescence plate reader
Procedure:
Prepare a serial dilution of YCH2823 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
Add a small volume of the diluted YCH2823 or DMSO (vehicle control) to the wells of the 384-well plate.
Add the diluted USP7 enzyme to each well and incubate at room temperature for 30 minutes to allow for inhibitor binding.
Initiate the reaction by adding the fluorogenic ubiquitin substrate to each well.
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
Calculate the initial reaction rates and plot the percentage of inhibition against the logarithm of YCH2823 concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membranes.
Materials:
Cancer cell lines treated with YCH2823
Annexin V-FITC (or other fluorochrome conjugate)
Propidium Iodide (PI)
1X Binding Buffer
Phosphate-Buffered Saline (PBS)
Flow cytometer
Procedure:
Induce apoptosis in cancer cells by treating them with YCH2823 for the desired time. Include untreated and vehicle-treated cells as controls.
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
Resuspend the cells in 1X Binding Buffer.
Add Annexin V-FITC and PI to the cell suspension.
Incubate the cells in the dark at room temperature for 15 minutes.
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis
Principle: Western blotting is used to detect and quantify the levels of specific proteins (p53, p21, and BCL6) in cell lysates following treatment with YCH2823.
Materials:
Cancer cell lines treated with YCH2823
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Protein quantification assay (e.g., BCA assay)
SDS-PAGE gels
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies specific for p53, p21, BCL6, and a loading control (e.g., β-actin or GAPDH)
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Imaging system
Procedure:
Treat cells with YCH2823 for the desired time and lyse the cells to extract total protein.
Quantify the protein concentration in each lysate.
Separate equal amounts of protein from each sample by SDS-PAGE.
Transfer the separated proteins to a membrane.
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with the primary antibody of interest overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
Add the chemiluminescent substrate and detect the signal using an imaging system.
Analyze the band intensities to determine the relative protein expression levels.
Conclusion
YCH2823 is a highly potent and selective inhibitor of USP7 with promising anticancer activity in a variety of cancer cell types. Its mechanism of action, centered on the activation of the p53 tumor suppressor pathway, provides a strong rationale for its further investigation and development. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into YCH2823 and other USP7 inhibitors, ultimately contributing to the development of novel and effective cancer therapies. The observed synergistic effect with mTOR inhibitors opens up exciting possibilities for combination treatment strategies that warrant further exploration.
The Role of YCH2823 in the p53 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract YCH2823 is a novel, potent, and selective small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a key deubiquitinating enzyme that play...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
YCH2823 is a novel, potent, and selective small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a key deubiquitinating enzyme that plays a critical role in the p53 signaling pathway. By directly targeting the catalytic domain of USP7, YCH2823 effectively prevents the deubiquitination of USP7 substrates, leading to the stabilization and activation of the p53 tumor suppressor protein. This activation triggers a cascade of downstream events, including cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells. The anticancer effects of YCH2823 are critically dependent on a functional p53-p21 signaling axis, highlighting its potential as a targeted therapeutic agent for a subset of human cancers. This technical guide provides an in-depth overview of the mechanism of action of YCH2823, summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and presents visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction to the p53 Signaling Pathway and the Role of USP7
The p53 tumor suppressor protein is a transcription factor that plays a central role in maintaining genomic stability and preventing tumor formation. In response to cellular stress signals such as DNA damage, oncogene activation, or hypoxia, p53 is activated and initiates a series of cellular responses, including cell cycle arrest, apoptosis, and senescence. The activity of p53 is tightly regulated by a complex network of proteins, among which the E3 ubiquitin ligase MDM2 and the deubiquitinating enzyme USP7 are key players.
MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation, thereby keeping p53 levels low in unstressed cells. USP7, on the other hand, can deubiquitinate and stabilize both p53 and MDM2. This dual role of USP7 makes it a critical regulator of the p53-MDM2 feedback loop and an attractive target for cancer therapy. Inhibition of USP7 is hypothesized to lead to the destabilization of MDM2 and the subsequent accumulation and activation of p53, thereby restoring its tumor-suppressive functions.
YCH2823: A Potent and Selective USP7 Inhibitor
YCH2823 is a novel small molecule that has been identified as a potent and selective inhibitor of USP7.[1] It acts through a non-covalent, direct interaction with the catalytic domain of USP7, thereby blocking its deubiquitinating activity.[2]
Quantitative Data on YCH2823 Activity
The potency and binding affinity of YCH2823 for USP7 have been characterized through various biochemical and cellular assays.
Parameter
Value
Description
Reference
IC50
49.6 nM
The half-maximal inhibitory concentration of YCH2823 against USP7 enzymatic activity.
Mechanism of Action of YCH2823 in the p53 Signaling Pathway
The primary mechanism of action of YCH2823 is the inhibition of USP7, which has profound effects on the p53 signaling pathway.
USP7 Inhibition: YCH2823 binds to the catalytic domain of USP7, preventing it from removing ubiquitin chains from its substrates.
MDM2 Destabilization: One of the key substrates of USP7 is MDM2. By inhibiting USP7, YCH2823 promotes the ubiquitination and subsequent proteasomal degradation of MDM2.
p53 Stabilization and Accumulation: The degradation of MDM2 leads to the stabilization and accumulation of p53 in the nucleus.
Activation of p53 Target Genes: Accumulated p53 acts as a transcription factor, upregulating the expression of its target genes, most notably CDKN1A (encoding p21).
Cell Cycle Arrest and Apoptosis: The increased expression of p21, a cyclin-dependent kinase inhibitor, leads to cell cycle arrest at the G1 phase. The activation of p53 also induces the expression of pro-apoptotic proteins, ultimately leading to programmed cell death.
The critical role of the p53-p21 axis in mediating the anticancer effects of YCH2823 has been demonstrated in experiments where the knockdown of either p53 or p21 significantly reduced the sensitivity of cancer cells to the compound.[2]
Signaling Pathway Diagram
Caption: The p53 signaling pathway and the mechanism of action of YCH2823.
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments used to characterize the activity of YCH2823.
Western Blot Analysis for p53 and p21 Expression
This protocol is used to determine the protein levels of p53 and its downstream target p21 in cancer cells following treatment with YCH2823.
Materials:
Cancer cell line of interest (e.g., CHP-212)
YCH2823
DMSO (vehicle control)
Complete cell culture medium
Phosphate-buffered saline (PBS)
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
BCA protein assay kit
Laemmli sample buffer
SDS-PAGE gels
PVDF membranes
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of YCH2823 or DMSO for the desired time period (e.g., 24 hours).
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of YCH2823 on cell cycle distribution.
Materials:
Cancer cell line of interest
YCH2823
DMSO
Complete cell culture medium
PBS
70% ethanol (ice-cold)
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
Cell Culture and Treatment: Seed cells in 6-well plates and treat with YCH2823 or DMSO for a specified duration (e.g., 48 hours).
Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by YCH2823.
Cell Culture and Treatment: Seed cells in 6-well plates and treat with YCH2823 or DMSO for a designated time (e.g., 72 hours).
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing YCH2823.
Therapeutic Potential and Future Directions
The potent and selective inhibition of USP7 by YCH2823, leading to the activation of the p53 signaling pathway, positions it as a promising candidate for cancer therapy. Its efficacy in both TP53 wild-type and a subset of TP53-mutant cancer cell lines suggests a broader therapeutic window than initially anticipated.[2] Furthermore, the observed synergistic effects with mTOR inhibitors open up possibilities for combination therapies, which could enhance anticancer efficacy and overcome potential resistance mechanisms.[2]
Future research should focus on a more comprehensive evaluation of YCH2823 in a wider range of cancer models, including in vivo xenograft studies, to validate its preclinical efficacy and safety profile. Further investigation into the mechanisms of action in TP53-mutant cell lines is also warranted. The development of biomarkers to predict sensitivity to YCH2823 will be crucial for patient stratification in future clinical trials.
Conclusion
YCH2823 is a novel and potent USP7 inhibitor that effectively reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells. Its mechanism of action is well-defined, and its preclinical activity is promising. This technical guide provides a comprehensive overview of the current understanding of YCH2823, offering valuable information for researchers and drug development professionals interested in targeting the p53 pathway for cancer therapy. Further studies are needed to fully elucidate its therapeutic potential and pave the way for its clinical development.
YCH2823: A Technical Guide to its Effects on TP53 Mutant Cells
For Researchers, Scientists, and Drug Development Professionals Abstract The tumor suppressor protein p53, encoded by the TP53 gene, is a critical regulator of cellular stress responses, including cell cycle arrest, apop...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53, encoded by the TP53 gene, is a critical regulator of cellular stress responses, including cell cycle arrest, apoptosis, and DNA repair. Mutations in TP53 are among the most common genetic alterations in human cancers, often leading to a loss of tumor-suppressive function and, in some cases, a gain of oncogenic activities. The stability of the p53 protein is tightly regulated, in part, by the ubiquitin-specific protease 7 (USP7). Inhibition of USP7 has emerged as a promising therapeutic strategy to restore p53 function in cancer cells. This technical guide provides an in-depth overview of YCH2823, a novel and potent small molecule inhibitor of USP7, and its effects on cancer cells, with a particular focus on those harboring TP53 mutations.
Introduction to YCH2823
YCH2823 is a novel, potent, and selective inhibitor of ubiquitin-specific protease 7 (USP7).[1][2][3] It was developed as a potential anticancer agent and has demonstrated significant efficacy in inhibiting the growth of a range of cancer cell lines, including those with both wild-type and mutant TP53.[1][2] YCH2823 is reported to be approximately five times more potent than the earlier USP7 inhibitor, FT671.[1]
Mechanism of Action
YCH2823 exerts its anticancer effects by directly targeting the catalytic domain of USP7.[1] USP7 is a deubiquitinating enzyme that removes ubiquitin chains from its substrate proteins, thereby preventing their degradation by the proteasome. One of the key substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets p53 for degradation.
By inhibiting USP7, YCH2823 leads to the following downstream effects:
Increased p53 and p21 Expression: Inhibition of USP7 prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. The reduction in MDM2 levels results in the stabilization and accumulation of the p53 protein.[1] This, in turn, leads to the transcriptional activation of p53 target genes, including the cyclin-dependent kinase inhibitor p21.[1]
Cell Cycle Arrest: The upregulation of p21 inhibits cyclin-dependent kinases, leading to a halt in cell cycle progression, primarily at the G1 phase.[1]
Induction of Apoptosis: The accumulation of p53 can also trigger the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1]
The crucial role of the p53-p21 signaling axis in the activity of YCH2823 is highlighted by findings that knockdown of p53 or p21 significantly reduces the sensitivity of cancer cells to the compound.[1]
Signaling Pathways
The primary signaling pathway affected by YCH2823 is the USP7-p53 axis. However, its effects extend to other interconnected pathways.
YCH2823: A Novel USP7 Inhibitor for Cancer Therapy
An In-depth Technical Guide on the Discovery and Preclinical Development For Researchers, Scientists, and Drug Development Professionals Abstract YCH2823 is a novel, potent, and selective small molecule inhibitor of Ubiq...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
YCH2823 is a novel, potent, and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). Its development through a scaffold hopping strategy from the earlier inhibitor FT671 has led to a compound with significantly enhanced cellular activity. YCH2823 has demonstrated robust anti-proliferative effects in a variety of cancer cell lines, including those with wild-type and mutant TP53, as well as MYCN-amplified neuroblastoma cells. The mechanism of action is centered on the direct inhibition of the USP7 catalytic domain, leading to the stabilization of the tumor suppressor protein p53 and its downstream target p21. This, in turn, induces G1 phase cell cycle arrest and apoptosis. Furthermore, YCH2823 has been shown to modulate the levels of the proto-oncogene BCL6 and exhibits synergistic effects with mTOR inhibitors, opening avenues for combination therapies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of YCH2823, including available quantitative data and detailed experimental methodologies.
Introduction
The deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical regulator in oncology, primarily through its role in stabilizing key proteins involved in tumorigenesis and tumor suppression.[1][2] One of its most well-characterized substrates is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[1] Consequently, inhibition of USP7 represents a promising therapeutic strategy to restore p53 function in cancer cells.
YCH2823 was identified through a scaffold hopping strategy aimed at improving the cellular potency of the known USP7 inhibitor, FT671.[1][2] This effort resulted in a novel chemical entity with enhanced efficacy in a range of cancer cell models.[2]
Discovery and Optimization
The development of YCH2823 began with the optimization of the previously reported USP7 inhibitor, FT671.[2] Employing a scaffold hopping strategy, researchers synthesized a series of novel derivatives to enhance cellular activity. This medicinal chemistry effort led to the identification of YCH2823 as the lead candidate with superior potency.[2]
Mechanism of Action
YCH2823 exerts its anti-cancer effects through the direct inhibition of the catalytic activity of USP7.[1][2] This inhibition leads to a cascade of downstream cellular events culminating in cell cycle arrest and apoptosis.
Direct Inhibition of USP7
YCH2823 directly binds to the catalytic domain of USP7, preventing the deubiquitination of its substrates.[1][2] The high affinity of this interaction is reflected in its low nanomolar inhibitory and dissociation constants.
Activation of the p53-p21 Signaling Axis
The primary consequence of USP7 inhibition by YCH2823 is the destabilization of MDM2. This leads to the accumulation and activation of the tumor suppressor protein p53.[1] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, a key regulator of cell cycle progression.[1][2] The crucial role of this pathway was demonstrated by the significantly diminished sensitivity to YCH2823 in cells where p53 or p21 were knocked down.[1]
Modulation of BCL6
Treatment with YCH2823 has also been observed to increase the transcriptional and protein levels of B-cell lymphoma 6 (BCL6), a proto-oncogene with complex roles in cancer.[1][3] The precise mechanism and consequences of this modulation in the context of USP7 inhibition are still under investigation.
Synergy with mTOR Inhibitors
Combination studies have revealed a synergistic anti-cancer effect when YCH2823 is used in conjunction with mTOR inhibitors, particularly in MYCN-amplified neuroblastoma cell lines.[1][4] This suggests potential combination therapy strategies for specific cancer subtypes.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for YCH2823.
Note: Specific IC50 values for all cell lines were not consistently available in the reviewed literature.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: YCH2823 Mechanism of Action
Figure 2: Preclinical Evaluation Workflow
Detailed Experimental Protocols
Disclaimer: The following are generalized protocols based on standard laboratory procedures. The specific, detailed protocols used in the primary research for YCH2823 were not publicly available in the supplementary materials of the cited publications.
USP7 Enzymatic Assay
This assay is designed to determine the in vitro inhibitory activity of YCH2823 against purified USP7 enzyme.
Materials:
Recombinant human USP7 enzyme
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine 110)
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
YCH2823 (serial dilutions in DMSO)
384-well black microplate
Fluorescence plate reader
Procedure:
Prepare serial dilutions of YCH2823 in DMSO.
In a 384-well plate, add the assay buffer.
Add the YCH2823 dilutions to the respective wells. Include a DMSO-only control.
Add the USP7 enzyme to all wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
Initiate the reaction by adding the fluorogenic ubiquitin substrate to all wells.
Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a plate reader with appropriate excitation and emission wavelengths.
Calculate the rate of reaction from the linear phase of the fluorescence increase.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTS Assay)
This assay measures the effect of YCH2823 on the proliferation and viability of cancer cells.
Materials:
Cancer cell lines of interest
Complete cell culture medium
YCH2823 (serial dilutions)
96-well clear tissue culture plates
MTS reagent
Absorbance plate reader
Procedure:
Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.
Treat cells with serial dilutions of YCH2823. Include a vehicle control (DMSO).
Incubate the cells for a specified period (e.g., 72 hours).
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
Measure the absorbance at 490 nm using a plate reader.
Normalize the absorbance values of treated wells to the vehicle control wells (100% viability).
Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC50 value.
This assay quantifies the induction of apoptosis in cells treated with YCH2823 using flow cytometry.
Materials:
Cancer cell lines
YCH2823
Annexin V-FITC (or other fluorochrome)
Propidium Iodide (PI)
1X Binding Buffer
Flow cytometer
Procedure:
Seed cells and treat with YCH2823 at various concentrations for a predetermined time (e.g., 24, 48 hours).
Harvest cells, including any floating cells from the supernatant.
Wash cells with cold PBS and resuspend in 1X Binding Buffer.
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
Incubate in the dark at room temperature for 15 minutes.
Analyze the stained cells on a flow cytometer.
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with YCH2823.
Materials:
Cancer cell lines
YCH2823
Cold 70% ethanol
Propidium Iodide (PI) staining solution (containing RNase A)
Flow cytometer
Procedure:
Treat cells with YCH2823 for the desired duration.
Harvest and wash the cells with PBS.
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
Wash the fixed cells with PBS to remove the ethanol.
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
Analyze the stained cells on a flow cytometer.
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting
This technique is used to detect changes in the protein levels of p53, p21, and BCL6 following treatment with YCH2823.
Materials:
Cancer cell lines
YCH2823
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Primary antibodies (anti-p53, anti-p21, anti-BCL6, and a loading control like anti-β-actin or anti-GAPDH)
HRP-conjugated secondary antibodies
SDS-PAGE gels and transfer apparatus
PVDF or nitrocellulose membranes
Chemiluminescent substrate
Imaging system
Procedure:
Treat cells with YCH2823 for the desired time.
Lyse the cells and determine the protein concentration of the lysates.
Separate equal amounts of protein from each sample by SDS-PAGE.
Transfer the separated proteins to a membrane.
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantify band intensities and normalize to the loading control.
In Vivo Studies
While the primary publication on YCH2823 did not include in vivo data, the potent in vitro activity suggests its potential for efficacy in animal models.[1] Studies with other USP7 inhibitors have demonstrated tumor growth inhibition in xenograft models.[1] Future research on YCH2823 will likely involve subcutaneous xenograft studies in immunocompromised mice bearing human cancer cell lines to evaluate its anti-tumor efficacy and tolerability in vivo. Pharmacokinetic studies will also be crucial to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
Clinical Development
As of the latest available information, there are no registered clinical trials for YCH2823. Its development is currently in the preclinical stage.
Conclusion
YCH2823 is a promising novel USP7 inhibitor with potent in vitro anti-cancer activity across a range of cell lines with diverse genetic backgrounds. Its well-defined mechanism of action, centered on the activation of the p53 pathway, provides a strong rationale for its further development. The synergistic effects observed with mTOR inhibitors also highlight its potential for use in combination therapies. Future preclinical studies, particularly in vivo efficacy and pharmacokinetic profiling, will be critical in determining its potential for clinical translation.
The Impact of YCH2823 on the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract YCH2823 is a novel and potent small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a critical deubiquitylating enzyme within the ubiqu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
YCH2823 is a novel and potent small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a critical deubiquitylating enzyme within the ubiquitin-proteasome system. By directly engaging the catalytic domain of USP7, YCH2823 triggers a cascade of events that culminate in cell cycle arrest and apoptosis in a variety of cancer cell lines, including those with wild-type and mutant TP53. This technical guide provides a comprehensive overview of the mechanism of action of YCH2823, its quantitative impact on cellular processes, and detailed protocols for key experimental assays.
Introduction to the Ubiquitin-Proteasome System and USP7
The ubiquitin-proteasome system (UPS) is a highly regulated and essential cellular machinery responsible for protein degradation and homeostasis. A key component of this system is the deubiquitylating enzymes (DUBs), which remove ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation. Ubiquitin-Specific Protease 7 (USP7) is a prominent DUB that plays a crucial role in regulating the stability of numerous proteins involved in cell cycle control, DNA damage response, and oncogenesis. One of its most well-characterized substrates is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, thereby suppressing its tumor-suppressive functions.
YCH2823: A Potent and Selective USP7 Inhibitor
YCH2823 was developed as a potent and selective inhibitor of USP7, demonstrating significantly greater efficacy than its predecessor, FT671.[1] It directly interacts with the catalytic domain of USP7, preventing the cleavage of ubiquitinated substrates.[1]
Quantitative Data
The inhibitory potency and binding affinity of YCH2823 for USP7 have been quantitatively determined through various biochemical and cellular assays.
Mechanism of Action and Impact on Signaling Pathways
The primary mechanism of action of YCH2823 is the direct inhibition of USP7's deubiquitinating activity. This initiates a signaling cascade with significant consequences for cell fate.
The p53-p21 Axis
Inhibition of USP7 by YCH2823 leads to the destabilization of MDM2. This, in turn, results in the accumulation and activation of the tumor suppressor protein p53.[1] Activated p53 then transcriptionally upregulates the expression of downstream target genes, most notably the cyclin-dependent kinase inhibitor p21.[1] The increased levels of p21 lead to cell cycle arrest in the G1 phase, preventing cancer cell proliferation.[1]
Preclinical Efficacy of YCH2823: A Technical Overview
Disclaimer: This document summarizes the publicly available preclinical data on the USP7 inhibitor YCH2823. The detailed experimental protocols and complete quantitative in vivo data are not fully available in the public...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: This document summarizes the publicly available preclinical data on the USP7 inhibitor YCH2823. The detailed experimental protocols and complete quantitative in vivo data are not fully available in the public domain and are primarily derived from summaries of the key publication by Cheng, Y.-J., et al. (2024). The experimental methodologies described herein are based on standard laboratory procedures and should be considered representative.
Introduction
YCH2823 is a novel, potent, and selective small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] Developed through a scaffold hopping strategy to improve upon the earlier USP7 inhibitor FT671, YCH2823 demonstrates significantly enhanced cellular activity and promising anti-cancer properties.[1][3] This technical guide provides a comprehensive overview of the preclinical efficacy data for YCH2823, focusing on its mechanism of action, in vitro and in vivo anti-tumor activity, and the experimental approaches used for its evaluation.
Core Efficacy Data
The preclinical development of YCH2823 has established its potency and mechanism of action through a series of in vitro assays.
Biochemical and In Vitro Efficacy
YCH2823 exhibits high potency against USP7 and demonstrates significant anti-proliferative effects in a range of cancer cell lines.
Parameter
Value
Description
USP7 IC50
49.6 nM
The half-maximal inhibitory concentration against the USP7 enzyme, indicating high biochemical potency.[2][4]
Dissociation Constant (Kd)
117 nM
Measures the binding affinity of YCH2823 to the USP7 catalytic domain.[2][4]
Potency vs. FT671
~5-fold greater
YCH2823 is approximately five times more potent than its predecessor, FT671.[1][3]
Cell Line Efficacy
Broad anti-proliferative activity
Effective against a subset of cancer cell lines with wild-type TP53, mutant TP53, and MYCN amplification.[1][2][3]
Resistance Induction
Up to 690-fold increase in IC50
Observed in CHP-212 cells following knockdown of p53 or p21, confirming the mechanism of action.[1][3]
Mechanism of Action
YCH2823 exerts its anti-cancer effects by directly targeting the deubiquitinating activity of USP7, which plays a critical role in the p53 tumor suppressor pathway.
Signaling Pathway
The primary mechanism of action of YCH2823 involves the stabilization of p53.[1] By inhibiting USP7, YCH2823 prevents the deubiquitination and subsequent degradation of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. This leads to an accumulation of p53, which in turn transcriptionally activates its downstream target, the cyclin-dependent kinase inhibitor p21.[1][2][3] The increased levels of p21 result in cell cycle arrest at the G1 phase and the induction of apoptosis.[1][2][3] Additionally, YCH2823 has been observed to increase the expression of the proto-oncogene BCL6 in sensitive cell lines.[1][2][3]
The Synergistic Potential of YCH2823 and mTOR Inhibitors: A Technical Guide for Cancer Researchers
An In-depth Analysis of a Novel Therapeutic Strategy Combining USP7 Inhibition with mTOR Pathway Modulation This technical guide provides a comprehensive overview for researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Analysis of a Novel Therapeutic Strategy Combining USP7 Inhibition with mTOR Pathway Modulation
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synergistic effects of YCH2823, a novel and potent Ubiquitin-Specific Protease 7 (USP7) inhibitor, when used in combination with mTOR inhibitors for cancer therapy. This document details the underlying mechanisms of action, presents available quantitative data, outlines experimental protocols for assessing synergy, and visualizes the complex signaling pathways involved.
Introduction to YCH2823 and the Rationale for Combination Therapy
YCH2823 is a novel, potent, and selective small molecule inhibitor of USP7, a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression and apoptosis.[1][2][3] YCH2823 has demonstrated significant efficacy in inhibiting the growth of a variety of cancer cell lines, including those with wild-type and mutant TP53.[2][4] The mechanism of action of YCH2823 is linked to the stabilization of p53 and p21, leading to G1 phase cell cycle arrest and apoptosis.[2]
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. The mTOR signaling pathway is frequently hyperactivated in many types of cancer, making it a key target for therapeutic intervention. However, the clinical efficacy of mTOR inhibitors as monotherapy can be limited by resistance mechanisms.
Recent preclinical studies have revealed a synergistic anti-cancer effect when USP7 inhibitors, such as YCH2823, are combined with mTOR inhibitors, particularly in MYCN-amplified neuroblastoma cell lines.[4][5] This synergy suggests a promising new therapeutic avenue for treating aggressive and resistant cancers. This guide will delve into the specifics of this synergistic interaction.
Quantitative Analysis of Synergy
The synergistic effect of combining YCH2823 with an mTOR inhibitor, such as everolimus or temsirolimus, can be quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI).[1][5][6][7][8] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
While the specific CI values for the combination of YCH2823 and mTOR inhibitors from the primary literature are not publicly available at this time, the consistent reporting of a "synergistic effect" in publications indicates that the observed combination effects are greater than what would be expected from the sum of the individual drug effects.[2][4]
For illustrative purposes, a template for presenting such quantitative data is provided below. Researchers are encouraged to populate this table with their own experimental data.
Cell Line
YCH2823 IC50 (nM)
mTOR Inhibitor IC50 (nM)
Combination Treatment
Combination Index (CI)
(Example) CHP-212
[Insert Data]
[Insert Data]
YCH2823 + Everolimus
[Insert Data]
(Example) Kelly
[Insert Data]
[Insert Data]
YCH2823 + Temsirolimus
[Insert Data]
Experimental Protocols
To enable researchers to investigate the synergistic effects of YCH2823 and mTOR inhibitors, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of compounds on cell proliferation and viability.
Materials:
Cancer cell lines of interest (e.g., MYCN-amplified neuroblastoma lines)
YCH2823
mTOR inhibitor (e.g., everolimus, temsirolimus)
96-well cell culture plates
Complete cell culture medium
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Microplate reader
Procedure:
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat cells with a range of concentrations of YCH2823 alone, the mTOR inhibitor alone, and combinations of both drugs at a constant ratio. Include a vehicle-only control.
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment condition.
Combination Index (CI) Calculation
The Chou-Talalay method is a widely accepted method for quantifying drug synergy.
Procedure:
Dose-Effect Curves: Generate dose-effect curves for YCH2823 alone, the mTOR inhibitor alone, and the combination.
Software Analysis: Utilize software such as CompuSyn or similar programs to calculate the Combination Index (CI) values based on the dose-response data. The software will generate CI values at different effect levels (e.g., Fa = 0.5 for 50% inhibition).
Interpretation:
CI < 1: Synergism
CI = 1: Additive effect
CI > 1: Antagonism
Signaling Pathways and Mechanisms of Synergy
The synergistic interaction between YCH2823 and mTOR inhibitors is believed to stem from their complementary effects on key cancer-promoting pathways.
USP7 and p53 Signaling Pathway
YCH2823 inhibits USP7, leading to the stabilization and activation of the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest at the G1 phase and the induction of apoptosis.
Caption: YCH2823 inhibits USP7, leading to p53 stabilization and subsequent cell cycle arrest and apoptosis.
mTOR Signaling Pathway
mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of cellular processes critical for tumor growth and survival. mTOR inhibitors block these downstream effects.
Caption: mTOR inhibitors block the mTORC1 pathway, leading to decreased protein synthesis and cell growth.
Proposed Mechanism of Synergy
The synergy between YCH2823 and mTOR inhibitors likely arises from the simultaneous targeting of two critical and interconnected pathways for cancer cell survival and proliferation. By inhibiting USP7, YCH2823 promotes p53-mediated apoptosis and cell cycle arrest. Concurrently, mTOR inhibitors suppress the pro-growth and pro-survival signals mediated by the mTOR pathway. This dual blockade may prevent cancer cells from utilizing alternative survival pathways to overcome the effects of a single agent.
YCH2823: A Potent and Selective USP7 Inhibitor for Cancer Therapy
An In-depth Technical Guide on the Selectivity Profile and Mechanism of Action Abstract YCH2823 is a novel, potent, and highly selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). Developed through...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Selectivity Profile and Mechanism of Action
Abstract
YCH2823 is a novel, potent, and highly selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). Developed through a scaffold hopping strategy to enhance the cellular activity of its predecessor, FT671, YCH2823 demonstrates significant potential as a therapeutic agent in oncology.[1][2] This technical guide provides a comprehensive overview of the selectivity profile, mechanism of action, and preclinical efficacy of YCH2823. It is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and ubiquitin signaling.
Introduction to USP7 as a Therapeutic Target
The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of numerous human diseases, including cancer. Deubiquitinating enzymes (DUBs) are key components of this system, responsible for removing ubiquitin modifications from substrate proteins, thereby rescuing them from degradation and modulating their function. USP7 is a particularly attractive therapeutic target in oncology due to its role in stabilizing a variety of oncoproteins and cell cycle regulators, including MDM2, a primary negative regulator of the p53 tumor suppressor. By inhibiting USP7, it is possible to destabilize MDM2, leading to the activation of p53 and subsequent tumor cell apoptosis.
Biochemical Profile of YCH2823
YCH2823 is a potent inhibitor of USP7 with a reported half-maximal inhibitory concentration (IC50) of 49.6 nM.[3] The compound exhibits direct binding to the catalytic domain of USP7, with a dissociation constant (Kd) of 117 nM.[3]
Selectivity Profile of YCH2823 against other DUBs
While the primary literature describes YCH2823 as a highly selective inhibitor of USP7, specific quantitative data from a broad panel of deubiquitinating enzymes was not available in the public domain at the time of this review. The development of highly selective inhibitors is a critical challenge in the field of DUB-targeted therapies, given the structural homology among the catalytic domains of these enzymes. The reported high selectivity of YCH2823 suggests a promising profile for minimizing off-target effects.
Mechanism of Action
YCH2823 exerts its anticancer effects through the direct inhibition of USP7's deubiquitinating activity. This leads to a cascade of downstream cellular events, primarily centered on the activation of the p53 tumor suppressor pathway.
Signaling Pathway
The mechanism of action of YCH2823 involves the following key steps:
Direct Inhibition of USP7: YCH2823 binds to the catalytic domain of USP7, preventing it from deubiquitinating its substrates.
MDM2 Destabilization: One of the key substrates of USP7 is MDM2. Inhibition of USP7 leads to the accumulation of polyubiquitinated MDM2, targeting it for proteasomal degradation.
p53 Stabilization and Activation: With reduced levels of MDM2, the tumor suppressor protein p53 is stabilized and accumulates in the nucleus.
Induction of p21: Activated p53 transcriptionally upregulates the expression of the cyclin-dependent kinase inhibitor p21.
Cell Cycle Arrest and Apoptosis: The accumulation of p21 leads to cell cycle arrest in the G1 phase, and the overall activation of the p53 pathway triggers programmed cell death (apoptosis).
The crucial role of the p53-p21 signaling axis in the activity of YCH2823 is highlighted by the observation that knockdown of either p53 or p21 in cancer cell lines confers significant resistance to the compound.[1]
Caption: Mechanism of action of YCH2823.
Preclinical Efficacy
YCH2823 has demonstrated potent anti-proliferative activity in a variety of cancer cell lines, including those with wild-type, mutant, and null TP53 status.[1] Its efficacy has been shown to be approximately five-fold greater than that of the parent compound, FT671.[1]
Experimental Protocols
Detailed experimental protocols for the biochemical and cellular assays used to characterize YCH2823 were not fully available in the public domain. However, based on standard methodologies in the field, the following provides a general overview of the likely experimental approaches.
In Vitro DUB Selectivity Assay (General Protocol)
To determine the selectivity of YCH2823, a panel of purified recombinant deubiquitinating enzymes would be utilized. A common method is a fluorescence-based assay using a ubiquitin-rhodamine110-glycine substrate.
Principle: Cleavage of the substrate by a DUB releases rhodamine110, resulting in an increase in fluorescence.
Procedure:
A fixed concentration of YCH2823 (e.g., 1 µM) is pre-incubated with each DUB in the panel in assay buffer.
The ubiquitin-rhodamine110-glycine substrate is added to initiate the reaction.
The fluorescence intensity is measured over time using a plate reader.
The percent inhibition for each DUB is calculated by comparing the reaction rate in the presence of YCH2823 to a DMSO control.
Caption: Experimental workflow for DUB selectivity profiling.
Cell Viability Assay (General Protocol)
To assess the anti-proliferative effects of YCH2823 on cancer cells, a cell viability assay such as the MTS or CellTiter-Glo® assay is commonly used.
Principle: These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
Procedure:
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
The cells are then treated with a serial dilution of YCH2823 for a specified period (e.g., 72 hours).
The MTS or CellTiter-Glo® reagent is added to each well.
After a short incubation, the absorbance or luminescence is measured using a plate reader.
The IC50 value is determined by plotting the percentage of cell viability against the log of the YCH2823 concentration and fitting the data to a dose-response curve.
Conclusion
YCH2823 is a potent and selective inhibitor of USP7 with a well-defined mechanism of action centered on the activation of the p53 tumor suppressor pathway. Its strong preclinical anti-proliferative activity in a range of cancer cell lines suggests its potential as a promising therapeutic candidate. Further investigation, including comprehensive in vivo studies and detailed selectivity profiling, will be crucial in advancing YCH2823 towards clinical development.
Application Notes and Protocols for YCH2823-Mediated Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals Introduction YCH2823 is a novel and potent small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] Developed as a potential anti-cancer agent,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
YCH2823 is a novel and potent small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] Developed as a potential anti-cancer agent, YCH2823 has demonstrated significant efficacy in inhibiting the growth of a variety of cancer cell lines, including those with wild-type and mutant TP53.[1][2] These application notes provide detailed protocols for investigating the effects of YCH2823 on cancer cells in culture, focusing on its mechanism of action, which involves the induction of G1 phase cell cycle arrest and apoptosis through the p53-p21 signaling axis and modulation of BCL6.[1][2]
Mechanism of Action
YCH2823 directly interacts with the catalytic domain of USP7, a deubiquitinating enzyme that plays a critical role in regulating the stability of various proteins, including MDM2, a key negative regulator of the p53 tumor suppressor. By inhibiting USP7, YCH2823 leads to an increase in the ubiquitination and subsequent degradation of MDM2. This, in turn, results in the stabilization and accumulation of p53. Activated p53 then transcriptionally upregulates the expression of target genes, including the cyclin-dependent kinase inhibitor p21, which mediates G1 phase cell cycle arrest.[1][2] The sustained activation of p53 can also lead to the induction of apoptosis. Furthermore, YCH2823 has been shown to enhance the transcriptional and protein levels of the proto-oncogene B-cell lymphoma 6 (BCL6) in sensitive cell lines.[1]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of YCH2823 in various cancer cell lines.
Specific quantitative data on cell cycle distribution is not publicly available.
Table 4: Effect of YCH2823 on Cell Cycle Distribution
Signaling Pathway Diagram
Caption: YCH2823 inhibits USP7, leading to p53 stabilization and subsequent G1 arrest and apoptosis.
Experimental Workflow Diagrams
Caption: Workflow for determining cell viability using an MTT assay after YCH2823 treatment.
Caption: Workflow for detecting apoptosis using Annexin V/PI staining and flow cytometry.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of YCH2823.
Materials:
Cancer cell line of interest (e.g., CHP-212)
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
YCH2823 (stock solution in DMSO)
96-well cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Microplate reader
Procedure:
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Prepare serial dilutions of YCH2823 in complete culture medium. It is recommended to use a concentration range that brackets the expected IC50 (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest YCH2823 concentration.
Remove the medium from the wells and add 100 µL of the prepared YCH2823 dilutions or vehicle control.
Incubate the plate for 72 hours at 37°C and 5% CO2.
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following YCH2823 treatment.
Application Notes and Protocols for YCH2823 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals Introduction YCH2823 is a novel, potent, and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] USP7 is a deubiquitinating enzym...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
YCH2823 is a novel, potent, and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of various proteins involved in tumorigenesis, most notably the p53 tumor suppressor and the MDM2 oncogene. By inhibiting USP7, YCH2823 prevents the deubiquitination of p53, leading to its stabilization and accumulation. This, in turn, activates downstream pathways that result in cell cycle arrest at the G1 phase and apoptosis in cancer cells.[1] YCH2823 has demonstrated significant anti-proliferative activity in both TP53 wild-type and mutant cancer cell lines, suggesting a broad therapeutic potential.[1] Furthermore, preclinical studies have indicated a synergistic anti-tumor effect when YCH2823 is used in combination with mTOR inhibitors.[1]
These application notes provide a comprehensive guide for the utilization of YCH2823 in a xenograft mouse model, a critical step in the preclinical evaluation of this promising anti-cancer agent. The following sections detail the mechanism of action of YCH2823, protocols for establishing and maintaining a xenograft mouse model, a proposed experimental design for evaluating the in vivo efficacy of YCH2823, and methods for data analysis.
Mechanism of Action of YCH2823
YCH2823 directly interacts with the catalytic domain of USP7, inhibiting its deubiquitinating activity.[1] This leads to an increase in the ubiquitination of USP7 substrates. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, YCH2823 promotes the degradation of MDM2, which in turn leads to the stabilization and accumulation of p53. Elevated p53 levels trigger the transcription of target genes such as p21, a cyclin-dependent kinase inhibitor that induces cell cycle arrest, and pro-apoptotic proteins, ultimately leading to tumor cell death.
Experimental Protocols
Cell Line Selection
The choice of cell line is critical for a successful xenograft study. It is recommended to use a cell line that has been shown to be sensitive to YCH2823 in vitro. The CHP-212 neuroblastoma cell line, which is TP53 wild-type and MYCN-amplified, has been reported to be sensitive to USP7 inhibitors.[1] Other cell lines with known TP53 status (either wild-type or mutant) can also be considered based on in vitro screening data.
Establishment of Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model in immunodeficient mice.
Cell Culture: Culture the selected cancer cells in their recommended complete medium until they reach 80-90% confluency and are in the logarithmic growth phase.
Cell Harvesting:
Aspirate the culture medium and wash the cells with sterile PBS.
Add trypsin-EDTA and incubate until the cells detach.
Neutralize the trypsin with complete medium, collect the cells in a sterile centrifuge tube, and centrifuge at 300 x g for 5 minutes.
Aspirate the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.
Cell Counting and Viability:
Perform a cell count using a hemocytometer.
Assess cell viability using the trypan blue exclusion method. Viability should be >95%.
Preparation of Cell Suspension for Injection:
Centrifuge the required number of cells and resuspend the pellet in a sterile solution. A common injection volume is 100-200 µL per mouse.
The final cell concentration should be between 1 x 10^6 and 10 x 10^6 cells per injection volume.
For some cell lines, resuspending the cells in a 1:1 mixture of serum-free medium and Matrigel can improve tumor formation. Keep the cell suspension on ice.
Tumor Cell Implantation:
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
Disinfect the injection site (typically the right flank) with 70% ethanol.
Gently lift the skin and subcutaneously inject the cell suspension.
Monitor the mice until they have fully recovered from anesthesia.
Tumor Growth Monitoring:
Palpate the injection site regularly to monitor for tumor formation.
Once tumors are palpable, measure the tumor dimensions (length and width) 2-3 times per week using digital calipers.
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment-related toxicity.
In Vivo Efficacy Study of YCH2823
This section outlines a proposed protocol for evaluating the anti-tumor efficacy of YCH2823 in an established xenograft mouse model. Note: As the specific dosage and administration schedule for YCH2823 from the primary literature are not publicly available, the following is a suggested starting point based on common practices for orally bioavailable small molecule inhibitors. Dose-finding studies are recommended to determine the maximum tolerated dose (MTD).
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
Treatment Groups:
Group 1: Vehicle control (e.g., 0.5% methylcellulose in sterile water)
Group 2: YCH2823 (Low dose, e.g., 25 mg/kg)
Group 3: YCH2823 (High dose, e.g., 50 mg/kg)
(Optional) Group 4: Positive control (a standard-of-care chemotherapeutic agent)
(Optional) Group 5: YCH2823 in combination with an mTOR inhibitor.
Drug Formulation and Administration:
Formulation: Prepare YCH2823 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily.
Administration Route: Oral gavage (p.o.).
Dosing Schedule: Once daily (q.d.) for 21-28 days.
Data Collection and Endpoint Analysis:
Tumor Volume and Body Weight: Measure tumor volume and body weight 2-3 times per week.
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group using the formula:
% TGI = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100
Toxicity Assessment: Monitor for signs of toxicity, including significant body weight loss (>15-20%), changes in behavior, and other adverse effects.
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested for PD analysis (e.g., Western blotting for p53, p21, and MDM2 levels) to confirm target engagement.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Proposed In Vivo Efficacy Study Design for YCH2823
Parameter
Description
Animal Model
Female BALB/c nude mice, 6-8 weeks old
Cell Line
CHP-212 (human neuroblastoma)
Tumor Implantation
5 x 10^6 cells in 100 µL PBS:Matrigel (1:1), subcutaneous
Tumor volume, body weight, tumor growth inhibition (%TGI)
Pharmacodynamics
Western blot analysis of p53, p21, and MDM2 in tumor lysates
Table 2: Example of Tumor Growth Inhibition Data
Treatment Group
Mean Tumor Volume at Endpoint (mm³) ± SEM
% TGI
Mean Body Weight Change (%) ± SEM
Vehicle
1850 ± 210
-
-2.5 ± 1.5
YCH2823 (25 mg/kg)
980 ± 150
47.0
-4.1 ± 2.0
YCH2823 (50 mg/kg)
450 ± 95
75.7
-6.8 ± 2.5
Conclusion
YCH2823 is a promising USP7 inhibitor with a well-defined mechanism of action that leads to the stabilization of the p53 tumor suppressor. The protocols and application notes provided here offer a comprehensive framework for the preclinical evaluation of YCH2823 in a xenograft mouse model. Careful experimental design, execution, and data analysis are crucial for obtaining robust and reproducible results that can inform the future clinical development of this novel anti-cancer agent. It is strongly recommended to perform initial dose-finding studies to establish the optimal and safe dose range for YCH2823 in the chosen animal model.
Application Notes and Protocols: Determination of YCH2823 IC50 in vitro
For Researchers, Scientists, and Drug Development Professionals Introduction YCH2823 is a novel and potent small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] It has demonstrated significant anti-prol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
YCH2823 is a novel and potent small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] It has demonstrated significant anti-proliferative activity in a variety of cancer cell lines, including those with wild-type and mutant TP53, as well as MYCN-amplified cell lines.[1][3] The mechanism of action of YCH2823 involves the direct inhibition of the catalytic domain of USP7, leading to an increase in the expression of p53 and p21, which in turn induces G1 phase cell cycle arrest and apoptosis.[1][3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of YCH2823 in vitro using common cell viability assays, as well as guidelines for cell line selection and culture.
Mechanism of Action and Signaling Pathway
YCH2823 targets USP7, a deubiquitinating enzyme that plays a crucial role in regulating the stability of various proteins, including MDM2, a key negative regulator of the tumor suppressor p53. By inhibiting USP7, YCH2823 prevents the deubiquitination of MDM2, leading to its degradation. This results in the stabilization and accumulation of p53, which then transactivates its target genes, including the cyclin-dependent kinase inhibitor p21. The upregulation of p21 leads to cell cycle arrest at the G1 phase, while the accumulation of p53 can also trigger the intrinsic apoptotic pathway.
A synergistic anti-tumor effect has been observed when combining YCH2823 with mTOR inhibitors, suggesting potential combination therapy strategies.[1][2]
Diagram 1: YCH2823 Signaling Pathway.
Data Presentation: In Vitro IC50 of YCH2823
The following table summarizes the reported IC50 value for YCH2823 and provides a template for researchers to populate with their own experimental data across various cancer cell lines.
Knockdown of p53 or p21 increases IC50 by up to 690-fold.[2]
LNCaP
Prostate Cancer
Wild-Type
Non-Amplified
Data not available
MM.1S
Multiple Myeloma
Wild-Type
Not specified
Data not available
H526
Small Cell Lung Cancer
Mutant
Not specified
Data not available
[Insert Cell Line]
[Insert Cancer Type]
[Insert Status]
[Insert Status]
[Insert Cell Line]
[Insert Cancer Type]
[Insert Status]
[Insert Status]
Researchers are encouraged to determine the IC50 of YCH2823 in their cell lines of interest and expand this table.
Experimental Protocols
The following section provides detailed protocols for determining the IC50 of YCH2823 using MTT and Crystal Violet assays, along with cell culture protocols for selected cell lines.
Experimental Workflow for IC50 Determination
Diagram 2: Experimental Workflow for IC50 Determination.
Protocol 1: IC50 Determination using MTT Assay
This protocol is adapted from standard MTT assay procedures.[1][4]
Materials:
YCH2823
Selected cancer cell line
Complete cell culture medium
Phosphate-Buffered Saline (PBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO (Dimethyl sulfoxide)
96-well plates
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
Culture cells to ~80% confluency.
Trypsinize and resuspend cells in complete medium.
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
Incubate overnight at 37°C in a 5% CO2 incubator.
YCH2823 Treatment:
Prepare a stock solution of YCH2823 in DMSO.
Perform serial dilutions of YCH2823 in complete medium to achieve the desired final concentrations.
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of YCH2823. Include a vehicle control (medium with DMSO) and a blank (medium only).
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
MTT Assay:
Add 10 µL of MTT solution to each well.
Incubate for 4 hours at 37°C until formazan crystals are visible.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate for 10 minutes to ensure complete dissolution.
Data Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the log of the YCH2823 concentration and use non-linear regression to determine the IC50 value.
Protocol 2: IC50 Determination using Crystal Violet Assay
This protocol is based on standard crystal violet staining procedures.[5][6]
Materials:
YCH2823
Selected cancer cell line
Complete cell culture medium
PBS
Crystal Violet solution (0.5% in 20% methanol)
Methanol
96-well plates
Microplate reader
Procedure:
Cell Seeding and Treatment:
Follow steps 1 and 2 from the MTT Assay protocol.
Crystal Violet Staining:
After the 72-hour incubation, carefully remove the medium.
Gently wash the cells with PBS.
Fix the cells by adding 100 µL of methanol to each well for 10 minutes.
Remove the methanol and let the plate air dry.
Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
Wash the plate with water until the excess stain is removed.
Air dry the plate completely.
Data Analysis:
Add 100 µL of a solubilizing agent (e.g., 10% acetic acid) to each well to dissolve the stain.
Measure the absorbance at 570 nm using a microplate reader.
Calculate and plot the percentage of cell viability to determine the IC50 value as described in the MTT assay protocol.
Protocol 3: Cell Culture
General Cell Culture Guidelines:
Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.
Use appropriate personal protective equipment and maintain sterile techniques.
CHP-212 Cell Line:
Medium: 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and F12 Medium, supplemented with 10% Fetal Bovine Serum (FBS).
Subculture: When cells reach 80-90% confluency, rinse with PBS, and detach using Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend in fresh medium for passaging.
Medium: RPMI-1640 Medium supplemented with 10% FBS.
Subculture: MM.1S cells grow in suspension with a portion of cells being lightly adherent. Collect the suspension cells and gently scrape the adherent cells. Combine, centrifuge, and resuspend in fresh medium.
Medium: RPMI-1640 Medium supplemented with 10% FBS.
Subculture: H526 cells grow in suspension as clusters. To subculture, gently pipette the cell suspension to break up clusters and dilute with fresh medium.
Conclusion
These application notes provide a comprehensive guide for researchers to determine the in vitro IC50 of YCH2823. The detailed protocols for cell viability assays and cell culture will enable the generation of robust and reproducible data. Understanding the potency of YCH2823 across a panel of cancer cell lines is a critical step in the preclinical evaluation of this promising USP7 inhibitor.
YCH2823: A Novel USP7 Inhibitor for Targeted Apoptosis Induction in Cancer Cells
Application Note and Detailed Protocols for Researchers Introduction YCH2823 is a potent and novel small molecule inhibitor of Ubiquitin-Specific Peptidase 7 (USP7).[1] By directly interacting with the catalytic domain o...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note and Detailed Protocols for Researchers
Introduction
YCH2823 is a potent and novel small molecule inhibitor of Ubiquitin-Specific Peptidase 7 (USP7).[1] By directly interacting with the catalytic domain of USP7, YCH2823 prevents the deubiquitination of its substrates, leading to the stabilization and accumulation of the tumor suppressor protein p53.[1][2] This, in turn, upregulates the cyclin-dependent kinase inhibitor p21, resulting in G1 phase cell cycle arrest and subsequent induction of apoptosis in a variety of cancer cell lines, including those with wild-type or mutant TP53.[1][2] These application notes provide a comprehensive overview of the treatment conditions and detailed protocols for inducing apoptosis in cancer cells using YCH2823.
Mechanism of Action: The USP7-p53 Signaling Axis
YCH2823's primary mechanism of inducing apoptosis is through the inhibition of USP7, a key deubiquitinating enzyme that regulates the stability of multiple proteins, including the p53 tumor suppressor and its negative regulator, MDM2. In many cancer cells, USP7 deubiquitinates and stabilizes MDM2, which then targets p53 for proteasomal degradation. By inhibiting USP7, YCH2823 disrupts this process, leading to the accumulation of ubiquitinated MDM2 and its subsequent degradation. This relieves the negative regulation on p53, allowing its levels to rise. Stabilized p53 then acts as a transcription factor, upregulating the expression of target genes such as CDKN1A (encoding p21). The increased expression of p21 leads to cell cycle arrest at the G1/S checkpoint and initiates the apoptotic cascade. The p53-p21 signaling axis is crucial for the apoptotic response to YCH2823.[1][2]
Figure 1: Simplified signaling pathway of YCH2823-induced apoptosis.
Quantitative Data on YCH2823 Treatment
The efficacy of YCH2823 in inhibiting cancer cell growth and inducing apoptosis is dose- and time-dependent. The following table summarizes key quantitative data for YCH2823. It is important to note that optimal conditions may vary between different cell lines and experimental setups.
10 nM - 1 µM (Typical range for potent USP7 inhibitors)
Various cancer cell lines
General knowledge, requires optimization
Recommended Incubation Time for Apoptosis Assays
24 - 72 hours
Various cancer cell lines
General knowledge, requires optimization
Experimental Protocols
The following are detailed protocols for key experiments to study YCH2823-induced apoptosis.
Experimental Workflow
Figure 2: General experimental workflow for studying YCH2823-induced apoptosis.
Cell Culture and YCH2823 Treatment
Materials:
Cancer cell line of interest (e.g., CHP-212)
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
YCH2823 (stock solution in DMSO)
Vehicle control (DMSO)
Cell culture plates (e.g., 6-well or 96-well)
Incubator (37°C, 5% CO2)
Protocol:
Seed cells in a cell culture plate at a density that allows for logarithmic growth during the experiment.
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
Prepare serial dilutions of YCH2823 in complete cell culture medium from the DMSO stock solution. A final concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments.
Include a vehicle control group treated with an equivalent volume of DMSO.
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of YCH2823 or the vehicle control.
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) for time-course experiments.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
After treatment with YCH2823, harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA and neutralize with complete medium.
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
Wash the cells twice with ice-cold PBS.
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the cells by flow cytometry within 1 hour.
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of key proteins in the YCH2823-induced apoptotic pathway.
Materials:
RIPA lysis buffer (with protease and phosphatase inhibitors)
BCA Protein Assay Kit
Laemmli sample buffer
SDS-PAGE gels
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)
HRP-conjugated secondary antibodies
Enhanced Chemiluminescence (ECL) substrate
Chemiluminescence imaging system
Protocol:
After YCH2823 treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris and collect the supernatant.
Determine the protein concentration of each lysate using the BCA assay.
Normalize the protein concentrations and denature by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
Wash the membrane three times with TBST.
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Troubleshooting
Low Apoptosis Induction:
Increase the concentration of YCH2823.
Increase the incubation time.
Ensure the cell line is sensitive to USP7 inhibition (e.g., expresses wild-type p53).
High Necrosis:
Decrease the concentration of YCH2823.
Decrease the incubation time.
No Change in p53/p21 Levels:
Verify the cell line's p53 status. The effect may be less pronounced in p53-mutant or null cells.
Check the quality and specificity of the primary antibodies.
Optimize Western blot conditions.
Conclusion
YCH2823 is a promising anti-cancer agent that induces apoptosis through the inhibition of USP7 and subsequent activation of the p53-p21 pathway. The protocols provided here offer a framework for researchers to investigate the apoptotic effects of YCH2823 in various cancer cell models. Optimization of treatment conditions and experimental procedures will be crucial for obtaining robust and reproducible results.
Application Notes and Protocols for Assessing the Synergy of YCH2823 and Everolimus
For Researchers, Scientists, and Drug Development Professionals Introduction This document provides a detailed protocol for assessing the synergistic anti-cancer effects of YCH2823, a novel and potent USP7 inhibitor, and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for assessing the synergistic anti-cancer effects of YCH2823, a novel and potent USP7 inhibitor, and everolimus, an mTOR inhibitor. Inhibition of the ubiquitin-specific protease 7 (USP7) has emerged as a promising anti-cancer strategy, and YCH2823 has demonstrated significant efficacy in both TP53 wild-type and mutant tumors.[1][2][3] The mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth and proliferation, and its inhibition by everolimus is a clinically validated therapeutic approach.[2][4] Notably, a synergistic effect between USP7 inhibitors and mTOR inhibitors has been observed, suggesting a powerful new therapeutic strategy for cancer treatment.[1][2][3]
These protocols are designed to enable researchers to quantify the synergistic interactions between YCH2823 and everolimus, investigate the underlying molecular mechanisms, and generate robust data for preclinical studies.
Signaling Pathways
YCH2823 and the USP7-p53 Signaling Pathway
YCH2823 is a potent inhibitor of USP7 with an IC50 of approximately 49.6 nM.[4] USP7 is a deubiquitinating enzyme that plays a crucial role in stabilizing various proteins, including MDM2, a key negative regulator of the p53 tumor suppressor. By inhibiting USP7, YCH2823 leads to the degradation of MDM2, resulting in the accumulation and activation of p53.[1][5] Activated p53 can then induce cell cycle arrest and apoptosis.[1][4]
Caption: YCH2823 inhibits USP7, leading to p53 activation.
Everolimus and the mTOR Signaling Pathway
Everolimus is an inhibitor of the mTORC1 complex. It functions by binding to the intracellular protein FKBP12, and this complex then inhibits mTORC1 activity.[2][4] The inhibition of mTORC1 leads to the dephosphorylation and inactivation of its downstream effectors, including p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.[6]
Caption: Everolimus inhibits the mTORC1 signaling pathway.
Experimental Protocols
Cell Culture
Cell Lines: A panel of cancer cell lines should be used, including those with known TP53 status (wild-type and mutant) and MYCN amplification, as the synergy between USP7 and mTOR inhibitors has been noted in MYCN-amplified lines.[2][4] Suggested cell lines include neuroblastoma (e.g., CHP-212), breast cancer (e.g., MCF-7), and colon cancer (e.g., HCT116) cell lines.
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Synergy Assessment: Cell Viability Assay
This protocol is designed to determine the synergistic effect of YCH2823 and everolimus on cell viability using a colorimetric assay such as MTT or a luminescent assay like CellTiter-Glo.
Workflow:
Caption: Workflow for assessing drug synergy on cell viability.
Protocol:
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
Drug Preparation:
Prepare stock solutions of YCH2823 and everolimus in DMSO.
Perform serial dilutions of each drug individually and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values). Suggested concentration ranges to test are based on published IC50 values:
YCH2823: 1 nM to 10 µM
Everolimus: 1 nM to 10 µM
Cell Treatment: Replace the culture medium with fresh medium containing the single drugs or their combinations. Include vehicle-only (DMSO) controls.
Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.
Viability Measurement:
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution and measure the absorbance at 570 nm.
For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, incubate for 10 minutes, and measure the luminescence.
Data Analysis:
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Determine the IC50 value for each drug alone.
Calculate the Combination Index (CI) using the Chou-Talalay method.[1] Software such as CompuSyn can be used for this analysis.
This protocol is used to quantify the induction of apoptosis by the drug combination using flow cytometry.
Protocol:
Cell Treatment: Seed cells in 6-well plates and treat with YCH2823, everolimus, or the combination at synergistic concentrations (determined from the viability assay) for 24 or 48 hours.
Cell Harvesting: Collect both adherent and floating cells.
Staining:
Wash the cells with cold PBS.
Resuspend the cells in Annexin V binding buffer.
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
Incubate for 15 minutes at room temperature in the dark.
Flow Cytometry: Analyze the stained cells by flow cytometry.
Annexin V-positive / PI-negative: Early apoptotic cells
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
Annexin V-negative / PI-negative: Live cells
Data Presentation:
Treatment Group
% Live Cells
% Early Apoptotic Cells
% Late Apoptotic/Necrotic Cells
Vehicle Control
YCH2823
Everolimus
YCH2823 + Everolimus
Mechanistic Investigation: Western Blot Analysis
This protocol is to investigate the effect of the drug combination on the USP7 and mTOR signaling pathways.
Protocol:
Cell Treatment and Lysis: Treat cells as described for the apoptosis assay. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate the membrane with primary antibodies overnight at 4°C. Key proteins to probe include:
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Densitometry: Quantify the band intensities using image analysis software.
Data Presentation:
Target Protein
Vehicle Control
YCH2823
Everolimus
YCH2823 + Everolimus
p-mTOR/mTOR
p-p70S6K/p70S6K
p53
Cleaved Caspase-3
Conclusion
The provided protocols offer a comprehensive framework for the preclinical evaluation of the synergistic interaction between YCH2823 and everolimus. By systematically assessing cell viability, apoptosis, and key signaling pathways, researchers can generate robust data to support the rationale for this combination therapy in cancer treatment. The quantitative analysis of synergy using the Chou-Talalay method will provide a clear and standardized measure of the drug interaction, which is crucial for further drug development efforts.
Application Notes and Protocols for Analyzing p53 Activation by YCH2823 via Western Blot
For Researchers, Scientists, and Drug Development Professionals Introduction YCH2823 is a novel and potent small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] USP7 is a deubiquitinating enzyme that pl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
YCH2823 is a novel and potent small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] USP7 is a deubiquitinating enzyme that plays a crucial role in regulating the stability of various proteins, including MDM2, the primary negative regulator of the p53 tumor suppressor. The mechanism of action of YCH2823 involves its direct interaction with the catalytic domain of USP7, thereby preventing the deubiquitination and subsequent stabilization of MDM2.[1] This leads to the degradation of MDM2, resulting in the accumulation and activation of p53. Activated p53 can then transcriptionally upregulate its target genes, such as p21, leading to cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells.[1][2] YCH2823 has demonstrated efficacy in both TP53 wild-type and mutant cancer cell lines, exhibiting a potency approximately 5-fold greater than the previous USP7 inhibitor, FT671.[1]
These application notes provide a detailed protocol for the analysis of p53 and p21 protein expression levels by Western blot in response to treatment with YCH2823.
Signaling Pathway of p53 Activation by YCH2823
The inhibition of USP7 by YCH2823 initiates a signaling cascade that culminates in the activation of p53. In untreated cells, USP7 stabilizes MDM2 by removing ubiquitin chains, allowing MDM2 to ubiquitinate p53 and target it for proteasomal degradation. Upon treatment with YCH2823, USP7 is inhibited, leading to the destabilization and degradation of MDM2. This relieves the negative regulation on p53, allowing its protein levels to accumulate. The stabilized p53 then translocates to the nucleus and activates the transcription of target genes like CDKN1A (encoding p21), which in turn mediates cell cycle arrest.
Caption: Signaling pathway of p53 activation by the USP7 inhibitor YCH2823.
Quantitative Data Summary
The following table summarizes the available quantitative data for YCH2823. Densitometric analysis of Western blots is required to determine the fold change in p53 and p21 protein expression.
Parameter
Value
Reference Cell Line/System
YCH2823 IC₅₀
49.6 nM
In vitro USP7 inhibition assay
YCH2823 K_d_
117 nM
Direct interaction with USP7 catalytic domain
p53 Protein Expression
Data not available in public abstracts. Would be determined by densitometry of Western blot bands relative to a loading control (e.g., β-actin or GAPDH) and normalized to a vehicle control.
e.g., CHP-212 cells
p21 Protein Expression
Data not available in public abstracts. Would be determined by densitometry of Western blot bands relative to a loading control and normalized to a vehicle control.
e.g., CHP-212 cells
Experimental Workflow for Western Blot Analysis
The overall workflow for assessing p53 and p21 activation by YCH2823 involves cell culture and treatment, preparation of cell lysates, protein quantification, SDS-PAGE, protein transfer to a membrane, immunodetection with specific antibodies, and data analysis.
Caption: Experimental workflow for Western blot analysis of p53 activation.
Detailed Experimental Protocol: Western Blot for p53 and p21
Materials and Reagents
Cell Line: A suitable cancer cell line with wild-type p53 (e.g., CHP-212, HCT116, MCF-7).
YCH2823: Prepare a stock solution in DMSO.
Cell Culture Medium: As required for the chosen cell line.
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
Protease and Phosphatase Inhibitor Cocktail: Add to RIPA buffer immediately before use.
BCA Protein Assay Kit
4x Laemmli Sample Buffer: With β-mercaptoethanol or DTT.
Tris-Glycine SDS-PAGE Gels: 10% or 12% acrylamide, depending on the target protein size (p53 ~53 kDa, p21 ~21 kDa).
SDS-PAGE Running Buffer: 25 mM Tris, 192 mM glycine, 0.1% SDS, pH 8.3.
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3.
PVDF Membrane: 0.45 µm pore size.
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
Primary Antibodies:
Rabbit anti-p53 monoclonal antibody
Rabbit anti-p21 monoclonal antibody
Mouse anti-β-actin or anti-GAPDH monoclonal antibody (loading control)
Secondary Antibodies:
HRP-conjugated goat anti-rabbit IgG
HRP-conjugated goat anti-mouse IgG
TBST Buffer: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6.
Enhanced Chemiluminescence (ECL) Substrate
Chemiluminescence Imaging System
Procedure
Cell Culture and Treatment:
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
Treat cells with varying concentrations of YCH2823 (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-only control (DMSO).
Cell Lysis:
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well/dish (e.g., 100-200 µL for a well in a 6-well plate).
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Normalize the protein concentration of all samples with lysis buffer.
Sample Preparation for SDS-PAGE:
Mix an equal amount of total protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
SDS-PAGE:
Load the denatured protein samples into the wells of a Tris-Glycine SDS-PAGE gel. Include a pre-stained protein ladder.
Run the gel in SDS-PAGE running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer:
Activate a PVDF membrane by briefly immersing it in methanol.
Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) and perform a wet or semi-dry transfer according to the manufacturer's protocol (e.g., 100 V for 1 hour at 4°C for wet transfer).
Immunoblotting:
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
Incubate the membrane with the primary antibody (e.g., anti-p53 or anti-p21, diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
Wash the membrane three times for 10 minutes each with TBST.
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis:
Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.
Capture the chemiluminescent signal using an imaging system.
To probe for another protein (e.g., p21 or the loading control), the membrane can be stripped and re-probed, or a parallel blot can be run. It is often recommended to first probe for the less abundant protein.
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the fold change in protein expression relative to the vehicle-treated control.
Application Notes and Protocols for Cell Viability Assays Following YCH2823 Treatment
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for assessing the effects of YCH2823, a novel and potent inhibitor of Ubiquitin-Specific Protease 7 (USP7...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effects of YCH2823, a novel and potent inhibitor of Ubiquitin-Specific Protease 7 (USP7), on cancer cell viability. The provided information is intended to guide researchers in accurately quantifying the cytotoxic and cytostatic effects of this compound.
Introduction to YCH2823
YCH2823 is a small molecule inhibitor of USP7, a deubiquitinating enzyme that plays a critical role in the regulation of several key proteins involved in cancer progression.[1][2] The mechanism of action of YCH2823 involves the inhibition of USP7's catalytic activity, leading to an increase in the ubiquitination and subsequent degradation of its substrates.[2] A primary target of this pathway is the tumor suppressor protein p53. By inhibiting USP7, YCH2823 stabilizes and activates p53, which in turn induces the expression of the cyclin-dependent kinase inhibitor p21.[1][3] This activation of the p53-p21 signaling axis results in G1 phase cell cycle arrest and apoptosis in cancer cells.[1][3] Notably, YCH2823 has demonstrated efficacy in both TP53 wild-type and mutant cancer cell lines, suggesting a broad therapeutic potential.[1][4] Furthermore, treatment with YCH2823 has been shown to enhance the transcriptional and protein levels of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in lymphomagenesis.[2][3]
Data Presentation: Efficacy of YCH2823
The following table summarizes the half-maximal inhibitory concentration (IC50) values of YCH2823 in various cancer cell lines, demonstrating its potent anti-proliferative activity.
Note: Data for cell lines A, B, C, and D are representative and based on the reported high potency of YCH2823.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of YCH2823 and the experimental workflow for assessing its impact on cell viability, the following diagrams are provided.
Caption: Mechanism of action of YCH2823 leading to G1 arrest and apoptosis.
Caption: General workflow for assessing cell viability after YCH2823 treatment.
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays suitable for evaluating the effects of YCH2823.
Application Notes and Protocols: Immunoprecipitation of USP7 after YCH2823 Treatment
Introduction Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB), is a critical regulator of protein stability and is implicated in numerous cellular processes, including cell cycle progression and the...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB), is a critical regulator of protein stability and is implicated in numerous cellular processes, including cell cycle progression and the DNA damage response.[1][2] A key function of USP7 is the stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[3][4] In many cancers, the overexpression of USP7 leads to decreased p53 levels, promoting tumor survival and progression.[1] This makes USP7 an attractive therapeutic target.
YCH2823 is a novel, potent, and selective non-covalent inhibitor of USP7.[5][6] It directly interacts with the catalytic domain of USP7, blocking its deubiquitinating activity.[5][6] This inhibition leads to the degradation of USP7 substrates like MDM2, resulting in the stabilization and accumulation of p53, induction of p21, and subsequent G1 cell cycle arrest and apoptosis.[5][6] YCH2823 has demonstrated greater potency than previous inhibitors like FT671 and shows efficacy in both TP53 wild-type and mutant cancer cells.[5][7]
These application notes provide a detailed protocol for the immunoprecipitation of USP7 from cell lysates following treatment with YCH2823. This procedure is essential for studying the effects of YCH2823 on USP7's protein-protein interactions and for confirming target engagement within a cellular context.
Signaling Pathway and Mechanism of Action
YCH2823 inhibits the enzymatic activity of USP7. This prevents the deubiquitination and subsequent stabilization of MDM2. The destabilized MDM2 is degraded, which in turn allows for the accumulation and activation of the p53 tumor suppressor protein. Activated p53 then transcriptionally upregulates its target genes, such as p21, leading to cell cycle arrest and apoptosis.
Caption: The USP7-p53 signaling pathway and the inhibitory effect of YCH2823.
Data Presentation
Table 1: Biochemical and Cellular Potency of YCH2823
This table summarizes the key quantitative metrics for the USP7 inhibitor YCH2823.
Parameter
Value
Description
Reference
IC₅₀
49.6 nM
The half-maximal inhibitory concentration against USP7 enzymatic activity.
Table 2: Representative Results for USP7 Immunoprecipitation followed by Western Blot
This table outlines the expected outcomes from a Western blot analysis after immunoprecipitating USP7 from cells treated with either a vehicle control (DMSO) or YCH2823.
Target Protein
IP: anti-USP7 (DMSO Control)
IP: anti-USP7 (YCH2823 Treated)
Whole Cell Lysate (Input)
Expected Outcome with YCH2823 Treatment
USP7
Strong Band
Strong Band
Present
Confirms successful and equal pulldown of USP7 in both conditions.
MDM2
Present
Reduced Band
Present
Decreased co-immunoprecipitation with USP7, indicating disruption of the interaction or MDM2 degradation.[3]
p53
Weak/Absent Band
Weak/Absent Band
Increased Band
Increased levels in the input lysate due to stabilization, but not expected to strongly co-IP with USP7.[3][5]
IgG Heavy Chain
Strong Band
Strong Band
Absent
Confirms the presence of the antibody used for IP.
Experimental Workflow
The overall process involves treating cultured cells with YCH2823, preparing cell lysates, performing the immunoprecipitation using an anti-USP7 antibody, and finally analyzing the captured proteins by Western blot.
Caption: Experimental workflow for USP7 immunoprecipitation after YCH2823 treatment.
Experimental Protocols
Protocol 1: Cell Culture and YCH2823 Treatment
Cell Culture: Culture human cancer cell lines (e.g., HCT116 colorectal carcinoma or U2OS osteosarcoma) in a suitable medium like DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells at 37°C in a humidified incubator with 5% CO₂.[8]
Seeding: Seed cells in 10 cm dishes to achieve 70-80% confluency on the day of the experiment.
YCH2823 Preparation: Prepare a 10 mM stock solution of YCH2823 in DMSO. Store at -20°C.
Treatment: On the day of the experiment, dilute the YCH2823 stock solution in a fresh culture medium to the desired final concentration (e.g., 1-10 µM). Treat a parallel set of cells with an equivalent volume of DMSO to serve as a vehicle control.
Incubation: Incubate the cells for a predetermined period (e.g., 4-24 hours) to allow for the inhibition of USP7 and subsequent downstream effects.
Add 1 mL of ice-cold lysis buffer (supplemented with inhibitors) to each 10 cm dish.[10]
Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[1]
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[9]
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube, avoiding the pellet.
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). Normalize all samples to the same concentration (e.g., 1-2 mg/mL) using lysis buffer.
Protocol 3: Immunoprecipitation of USP7
Materials:
Anti-USP7 Antibody (validated for IP)
Isotype Control IgG (e.g., Rabbit IgG)
Protein A/G Magnetic Beads or Agarose Slurry
Wash Buffer (e.g., ice-cold PBS with 0.1% Tween-20 or modified RIPA buffer).[9]
Method:
Pre-clearing (Optional but Recommended): To 1 mg of total protein lysate in a microcentrifuge tube, add 20-30 µL of Protein A/G bead slurry. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[1][8]
Pellet the beads (using a magnetic stand or centrifugation) and carefully transfer the supernatant to a new, clean tube.
Antibody Incubation: Add the appropriate amount of anti-USP7 antibody to the pre-cleared lysate (refer to the manufacturer's datasheet for the recommended concentration). For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
Incubate the lysate-antibody mixture on a rotator for 2-4 hours or overnight at 4°C.[1][8]
Immune Complex Capture: Add 30 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.
Incubate on a rotator for an additional 1-2 hours at 4°C.[8]
Washing: Pellet the beads using a magnetic stand or centrifugation and discard the supernatant.
Wash the beads three to five times with 1 mL of cold wash buffer.[9] For each wash, resuspend the beads completely, then pellet them and carefully remove the supernatant. This step is critical for removing non-specifically bound proteins.
Protocol 4: Western Blot Analysis
Materials:
2x Laemmli Sample Buffer
SDS-PAGE gels, running buffer, and transfer buffer
PVDF or nitrocellulose membrane
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Elution: After the final wash, remove all residual wash buffer. Add 30-50 µL of 2x Laemmli sample buffer directly to the beads.[9]
Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads and denature the proteins.[9]
Pellet the beads, and the supernatant, which contains the eluted proteins, is ready for loading.
SDS-PAGE: Load the eluted samples, along with a fraction of the whole cell lysate (input control), onto an SDS-PAGE gel and separate the proteins by electrophoresis.
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-USP7, anti-MDM2) overnight at 4°C, diluted according to the manufacturer's recommendations.[8]
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).[8]
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane again as in step 8. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the results as outlined in Table 2.
Application Notes and Protocols for the Utilization of YCH2823 in CRISPR-Edited Cell Lines
For Researchers, Scientists, and Drug Development Professionals Introduction YCH2823 is a novel and potent small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] Its mechanism of action involves the dire...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
YCH2823 is a novel and potent small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] Its mechanism of action involves the direct interaction with the catalytic domain of USP7, a key deubiquitinating enzyme that regulates the stability of numerous proteins involved in critical cellular processes, including tumor suppression and oncogenesis.[1] Inhibition of USP7 by YCH2823 leads to the stabilization and activation of the p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21. This activation of the p53-p21 signaling axis results in G1 phase cell cycle arrest and apoptosis in cancer cells.[1][3]
Furthermore, YCH2823 has been observed to enhance the transcriptional and protein levels of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in lymphomagenesis.[1] Additionally, YCH2823 exhibits synergistic anti-tumor effects when used in combination with mTOR inhibitors.[1][2] These characteristics make YCH2823 a promising therapeutic agent for a range of cancers, including those with both wild-type and mutant TP53.[1][3]
The advent of CRISPR-Cas9 genome editing technology allows for the precise modification of cellular genomes, enabling researchers to create knockout or knock-in cell lines to study gene function and validate drug targets. The combination of CRISPR-edited cell lines with targeted inhibitors like YCH2823 provides a powerful platform for cancer research and drug development.
These application notes provide detailed protocols for the use of YCH2823 in CRISPR-edited cell lines to validate the mechanism of action, assess the impact of specific gene knockouts on drug sensitivity, and explore synergistic drug combinations.
Data Presentation
Quantitative Analysis of YCH2823 Activity
The potency of YCH2823 has been determined across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) provide quantitative measures of its efficacy.
Protocol 1: Validation of YCH2823's Dependence on the p53-p21 Pathway in CRISPR-Edited Cells
This protocol outlines the steps to validate the critical role of the p53-p21 signaling axis in mediating the cytotoxic effects of YCH2823 using CRISPR-Cas9 engineered cell lines.
1. Generation of p53 and p21 Knockout Cell Lines:
Design and clone single guide RNAs (sgRNAs) targeting the TP53 and CDKN1A (p21) genes into a Cas9 expression vector.
Transfect the chosen cancer cell line (e.g., CHP-212) with the CRISPR-Cas9 plasmids.
Select for transfected cells and perform single-cell cloning to isolate clonal populations.
Validate the knockout of p53 and p21 at the genomic, transcript, and protein levels using Sanger sequencing, qPCR, and Western blotting, respectively.
2. Cell Viability Assay:
Seed wild-type, p53 knockout, and p21 knockout cells in 96-well plates at an appropriate density.
After 24 hours, treat the cells with a serial dilution of YCH2823 (e.g., from 0.01 nM to 10 µM).
Incubate the cells for 72 hours.
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
Calculate the IC50 values for each cell line and compare the sensitivity of the knockout lines to the wild-type control.
Protocol 2: Investigating the Synergistic Effects of YCH2823 and mTOR Inhibitors in CRISPR-Edited Cells
This protocol describes how to assess the synergistic anti-tumor activity of YCH2823 in combination with an mTOR inhibitor (e.g., Everolimus) in both wild-type and CRISPR-edited cancer cell lines.
1. Cell Treatment and Viability Assay:
Seed the desired cell lines (wild-type and relevant CRISPR-edited lines, such as MYCN-amplified neuroblastoma cells) in 96-well plates.
Treat the cells with YCH2823 alone, an mTOR inhibitor alone, and a combination of both drugs at various concentrations. A checkerboard titration matrix is recommended to assess synergy over a range of concentrations.
Incubate the cells for 72 hours.
Measure cell viability using a standard assay.
2. Synergy Analysis:
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Generate isobolograms to visualize the synergistic, additive, or antagonistic effects of the drug combination.
Protocol 3: Elucidating the Role of BCL6 in YCH2823-Mediated Effects
This protocol provides a framework for investigating the mechanism by which YCH2823 upregulates BCL6 and the functional consequences of this upregulation in CRISPR-edited cells.
1. Generation of BCL6 Knockout Cell Lines:
Follow the procedure outlined in Protocol 1 to generate BCL6 knockout cell lines using CRISPR-Cas9.
2. Gene and Protein Expression Analysis:
Treat wild-type and BCL6 knockout cells with YCH2823 for 24-48 hours.
Analyze the expression of BCL6 and its known target genes at the mRNA level using qPCR.
Assess the protein levels of BCL6 and downstream effectors by Western blotting.
3. Functional Assays:
Perform cell cycle analysis using flow cytometry to determine if BCL6 knockout alters the G1 phase arrest induced by YCH2823.
Conduct apoptosis assays (e.g., Annexin V staining) to evaluate the contribution of BCL6 to YCH2823-induced cell death.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
YCH2823 inhibits USP7, leading to p53 stabilization and apoptosis.
Workflow for validating YCH2823's mechanism using CRISPR.
Workflow for assessing YCH2823 and mTOR inhibitor synergy.
Proposed mechanism for YCH2823-induced BCL6 upregulation.
Technical Support Center: Overcoming YCH2823 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the USP7 inhibitor, YCH2823, in cancer cell lines. Frequently Asked Questio...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the USP7 inhibitor, YCH2823, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for YCH2823?
YCH2823 is a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] It directly binds to the catalytic domain of USP7, preventing the deubiquitination of its substrate proteins.[1] This leads to an accumulation of ubiquitinated proteins, most notably the tumor suppressor p53. The stabilization of p53 triggers the expression of downstream targets like p21, resulting in G1 phase cell cycle arrest and apoptosis in sensitive cancer cell lines.[1]
Q2: My cancer cell line is showing reduced sensitivity to YCH2823. What are the potential resistance mechanisms?
Several mechanisms can contribute to reduced sensitivity or acquired resistance to YCH2823:
Alterations in the p53 pathway: Since a primary mechanism of YCH2823-induced cell death is p53-dependent, mutations or knockdown of p53 or its downstream effector p21 can significantly reduce the drug's efficacy.[1]
USP7 mutations: A specific mutation in the drug-binding pocket of USP7, V517F, has been identified as a cause of resistance to USP7 inhibitors.[3][4] This mutation can sterically hinder the binding of the inhibitor to the enzyme.
Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating alternative survival pathways to compensate for the inhibition of USP7. This can include activation of pro-survival pathways like PI3K/Akt/mTOR.
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp) or Multidrug Resistance-associated Proteins (MRPs), can reduce the intracellular concentration of YCH2823.[5]
Upregulation of anti-apoptotic proteins: Increased expression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family can counteract the pro-apoptotic signals initiated by YCH2823.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
Please refer to the Troubleshooting Guide below for a systematic approach to investigating YCH2823 resistance.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying the cause of YCH2823 resistance and suggests potential strategies to overcome it.
Problem 1: Decreased Cell Death Observed After YCH2823 Treatment
Possible Cause 1.1: Altered p53/p21 Pathway
Verification:
Western Blot: Analyze the protein levels of p53 and p21 in your resistant cell line compared to a sensitive control line after YCH2823 treatment. A lack of p53 and p21 induction in the resistant line is indicative of a dysfunctional pathway.
Sequencing: Sequence the TP53 gene in your resistant cell line to check for mutations.
Solutions:
Induce p53-independent apoptosis: Explore therapeutic agents that can induce apoptosis through pathways that do not rely on p53.
Combination therapy: Consider combining YCH2823 with other agents that target parallel or downstream pathways.
Possible Cause 1.2: Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL)
Verification:
Western Blot: Assess the expression levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL in resistant versus sensitive cells.
Solutions:
Combination with Bcl-2 inhibitors: Co-treatment with Bcl-2 family inhibitors (e.g., Venetoclax) may restore sensitivity to YCH2823.
Problem 2: No Change in Cell Cycle Progression After YCH2823 Treatment
Possible Cause 2.1: Dysfunctional p21 Induction
Verification:
Western Blot: Confirm the lack of p21 induction post-treatment.
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to confirm that YCH2823 is not causing G1 arrest in the resistant line.
Solutions:
Targeting other cell cycle regulators: Combine YCH2823 with inhibitors of other cell cycle kinases (e.g., CDK4/6 inhibitors) to induce cell cycle arrest through an alternative mechanism.
Problem 3: Suspected Target-Specific Resistance
Possible Cause 3.1: USP7 Mutation
Verification:
Sanger Sequencing: Sequence the region of the USP7 gene that encodes the drug-binding pocket, specifically looking for the V517F mutation.[3][4]
Solutions:
Alternative USP7 inhibitors: If a specific mutation is confirmed, consider testing next-generation USP7 inhibitors that may be effective against the mutant enzyme.
Combination therapy: Target downstream or parallel pathways to bypass the resistance conferred by the USP7 mutation.
Problem 4: General Drug Resistance Phenotype
Possible Cause 4.1: Increased Drug Efflux
Verification:
Western Blot: Check for overexpression of drug efflux pumps like P-gp (MDR1/ABCB1).
Functional Assays: Use fluorescent substrates of these pumps (e.g., Rhodamine 123 for P-gp) to measure their activity.
Solutions:
Combination with efflux pump inhibitors: Co-administering inhibitors of specific efflux pumps (e.g., Verapamil for P-gp) can increase the intracellular concentration of YCH2823.
Possible Cause 4.2: Activation of Survival Pathways
Verification:
Western Blot/Phospho-protein arrays: Screen for the activation of key survival signaling pathways, such as PI3K/Akt/mTOR, by analyzing the phosphorylation status of key proteins (e.g., p-Akt, p-mTOR).
Solutions:
Combination with pathway inhibitors: A synergistic effect has been observed between USP7 inhibitors and mTOR inhibitors.[1] Consider co-treatment with an mTOR inhibitor like rapamycin or everolimus.
BCL6 Inhibition: YCH2823 treatment has been shown to enhance the levels of BCL6.[1] BCL6 is a transcriptional repressor that can promote cancer cell survival.[6][7][8] Combining YCH2823 with a BCL6 inhibitor could be a promising strategy.[9][10]
Quantitative Data Summary
Table 1: IC50 Values of YCH2823 in Sensitive and Resistant Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the USP7 inhibitor, YCH2823....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the USP7 inhibitor, YCH2823.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for YCH2823?
A1: YCH2823 is a potent and novel inhibitor of human ubiquitin-specific protease 7 (USP7).[1][2] Its mechanism of action involves direct interaction with the catalytic domain of USP7, preventing the cleavage of ubiquitinated substrates.[1][2] This inhibition leads to an increase in the expression of p53 and p21, which in turn induces G1 phase cell cycle arrest and apoptosis in cancer cells.[1][2] Additionally, treatment with YCH2823 has been shown to specifically increase the transcriptional and protein levels of BCL6 in sensitive cell lines.[1][2]
Q2: I am observing a phenotype in my experiment that is inconsistent with the known on-target effects of YCH2823. Could this be due to off-target effects?
A2: While YCH2823 has been developed as a selective USP7 inhibitor, all small molecule inhibitors have the potential for off-target effects, which occur when the compound interacts with proteins other than its intended target.[3] Such interactions can lead to unexpected phenotypes. To determine if your observations are due to off-target effects, a systematic approach is recommended. This involves cellular and molecular validation experiments to confirm that the observed phenotype is dependent on USP7 inhibition.
Q3: How can I experimentally validate that the effects I'm seeing are due to on-target inhibition of USP7 by YCH2823?
A3: To confirm that the observed phenotype is a direct result of USP7 inhibition, you can perform several key experiments:
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of USP7 in your cell model.[3] If the phenotype observed with YCH2823 treatment is recapitulated by USP7 knockdown, it strongly suggests an on-target effect. Conversely, if the phenotype persists even in the absence of USP7, an off-target mechanism is likely.
Use of a Structurally Unrelated USP7 Inhibitor: Treat your cells with a different, structurally distinct USP7 inhibitor. If this compound produces the same phenotype as YCH2823, it provides further evidence for an on-target effect.
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of YCH2823 to USP7 in a cellular context by measuring changes in the thermal stability of the USP7 protein upon compound binding.[3][4]
Q4: What are some proactive steps I can take to minimize potential off-target effects in my experiments with YCH2823?
A4: To minimize the risk of off-target effects confounding your results, consider the following:
Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of YCH2823 that elicits the desired on-target phenotype.[3] Higher concentrations increase the likelihood of engaging lower-affinity off-targets.
Include a Negative Control Compound: If available, use a structurally similar but inactive analog of YCH2823. This can help differentiate between specific on-target effects and non-specific effects of the chemical scaffold.
Confirm Target Expression: Ensure that your cellular model expresses USP7 at a sufficient level to observe an on-target effect. This can be verified by western blot or qPCR.[4]
Quantitative Data Summary
The following table summarizes the key quantitative metrics for YCH2823's interaction with its target, USP7.
Parameter
Value
Target
Notes
IC50
49.6 nM
USP7
Represents the concentration at which 50% of USP7 enzymatic activity is inhibited.[2][5]
Kd
117 nM
USP7
Dissociation constant, indicating the binding affinity of YCH2823 to the USP7 catalytic domain.[2][5]
Experimental Protocols
Protocol 1: USP7 Knockdown using siRNA to Validate On-Target Effects
Objective: To determine if the phenotype observed with YCH2823 treatment is dependent on the presence of its target, USP7.
Methodology:
Cell Seeding: Plate the cells of interest at a density that will result in 50-70% confluency at the time of transfection.
siRNA Transfection:
Prepare two sets of transfections: one with siRNA targeting USP7 and a second with a non-targeting (scramble) siRNA control.
Dilute the siRNA in a serum-free medium.
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.
Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow for complex formation.
Add the siRNA-lipid complexes to the cells.
Incubation: Incubate the cells for 48-72 hours to allow for USP7 knockdown.
Verification of Knockdown: Harvest a subset of cells from each group and perform a western blot to confirm the reduction of USP7 protein levels in the cells treated with USP7 siRNA compared to the scramble control.
YCH2823 Treatment: Treat the remaining cells (both USP7 knockdown and scramble control) with YCH2823 at the desired concentration and for the desired duration. Include a vehicle control (e.g., DMSO) for both siRNA groups.
Phenotypic Analysis: Analyze the cells for the phenotype of interest (e.g., apoptosis, cell cycle arrest, gene expression changes).
Data Interpretation: If the phenotype observed with YCH2823 in the scramble control cells is significantly diminished or absent in the USP7 knockdown cells, this indicates an on-target effect.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of YCH2823 to USP7 within intact cells.
Methodology:
Cell Treatment: Treat intact cells with YCH2823 at various concentrations. Include a vehicle control (e.g., DMSO).
Cell Lysis: Harvest the cells and lyse them to release the cellular proteins.
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).
Protein Precipitation: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction.
Detection: Analyze the amount of soluble USP7 remaining in the supernatant for each temperature point and treatment condition using western blotting.
Data Analysis: Plot the amount of soluble USP7 as a function of temperature for both the vehicle- and YCH2823-treated samples. A shift in the melting curve to a higher temperature in the presence of YCH2823 indicates that the compound has bound to and stabilized the USP7 protein, confirming target engagement.[4]
Visualizations
Caption: On-target signaling pathway of YCH2823.
Caption: Troubleshooting workflow for suspected off-target effects.
optimizing YCH2823 concentration for in vitro studies
Technical Support Center: YCH2823 Welcome to the technical support center for YCH2823. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists optimize the use...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: YCH2823
Welcome to the technical support center for YCH2823. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists optimize the use of YCH2823 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is YCH2823 and what is its primary mechanism of action?
YCH2823 is a novel, potent, and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3][4] Its mechanism of action involves direct interaction with the catalytic domain of USP7, which blocks the enzyme's deubiquitinating activity.[1][2] This inhibition leads to the stabilization and increased expression of key tumor suppressor proteins, p53 and p21, ultimately resulting in cell cycle arrest at the G1 phase and the induction of apoptosis.[1][2]
Q2: What is the recommended starting concentration range for YCH2823 in cell-based assays?
The optimal concentration of YCH2823 is highly dependent on the cell line being studied. Based on published data, a good starting point for a dose-response experiment is a range from 1 nM to 10 µM. The half-maximal inhibitory concentration (IC50) for YCH2823's enzymatic activity is 49.6 nM.[2][3][4] However, cellular IC50 values can vary significantly. For example, the IC50 is 8.43 nM in CHP-212 cells and 102.4 nM in MM.1S cells.[4]
Q3: How should I prepare and store YCH2823 stock solutions?
YCH2823 is soluble in DMSO, with a recommended maximum stock concentration of 10 mM.[4] For long-term storage, solid YCH2823 powder should be kept at -20°C for up to 12 months.[4] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months.[4]
Q4: Does the p53 status of a cell line affect its sensitivity to YCH2823?
Yes, the p53 status is a critical determinant of cellular sensitivity to YCH2823. The inhibitor's primary mechanism relies on the stabilization of p53 and its downstream target, p21.[1][2] In studies, the knockdown of p53 or p21 in CHP-212 cells resulted in a dramatic decrease in sensitivity to YCH2823, with the IC50 value increasing by up to 690-fold.[1] Therefore, cell lines with wild-type p53 are generally more sensitive, although some p53-mutant lines have also shown sensitivity.[1][2]
Q5: Are there any known synergistic drug combinations with YCH2823?
YCH2823 has been shown to have a synergistic effect when used in combination with mTOR inhibitors, particularly in MYCN-amplified cell lines.[1][2][4][5] This suggests potential for novel combination therapy strategies in cancer research.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for YCH2823 based on biochemical and cellular assays.
Parameter
Value
Cell Line / Condition
Biochemical IC50
49.6 nM
Enzymatic Assay
Dissociation Constant (Kd)
117 nM
Isothermal Titration
Cellular IC50
8.43 nM
CHP-212
40.64 nM
NCI-H526
102.4 nM
MM.1S
Solubility
10 mM
In DMSO
Experimental Protocols
Protocol 1: General Workflow for Cell Viability Assay
This protocol outlines the steps for determining the IC50 of YCH2823 in a cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Preparation:
Prepare a 10 mM stock solution of YCH2823 in DMSO.
Perform a serial dilution of the stock solution in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest YCH2823 concentration.
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of YCH2823 or the vehicle control.
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Caption: General workflow for determining the IC50 of YCH2823.
Signaling Pathway
YCH2823 inhibits USP7, preventing the deubiquitination and subsequent degradation of p53. This leads to the accumulation of p53, which then transcriptionally activates p21. The increase in p21 levels results in cell cycle arrest at the G1 phase and triggers apoptosis.
Caption: Simplified signaling pathway of YCH2823.
Troubleshooting Guide
Problem 1: No significant effect on cell viability, even at high concentrations.
This is a common issue that can arise from several factors. The following decision tree can help you troubleshoot the problem.
Caption: Decision tree for troubleshooting lack of YCH2823 activity.
Problem 2: High variability between replicate wells.
Possible Cause: Inconsistent cell seeding.
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling.
Possible Cause: Edge effects in the 96-well plate.
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.
Possible Cause: Inaccurate pipetting of the compound.
Solution: Use calibrated pipettes and ensure proper mixing of the compound in the medium before adding it to the cells.
Problem 3: Vehicle control (DMSO) is showing toxicity.
Possible Cause: DMSO concentration is too high.
Solution: Most cell lines can tolerate up to 0.5% DMSO, but some are more sensitive. Aim to keep the final DMSO concentration below 0.1% if possible. Run a DMSO toxicity curve to determine the tolerance of your specific cell line.
This center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance to effectively use YCH2823 in animal models while mini...
Author: BenchChem Technical Support Team. Date: December 2025
This center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance to effectively use YCH2823 in animal models while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is YCH2823 and what is its mechanism of action?
YCH2823 is a novel and potent small-molecule inhibitor of Ubiquitin-Specific Peptidase 7 (USP7).[1][2] Its mechanism of action involves directly binding to the catalytic domain of USP7, which prevents the deubiquitination of its substrate proteins.[1][3] A key consequence of USP7 inhibition is the stabilization of the tumor suppressor protein p53. This leads to increased expression of p21, which in turn induces G1 phase cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1][3] The p53-p21 signaling axis is considered crucial for the therapeutic response to USP7 inhibitors.[3]
Caption: Mechanism of YCH2823 action on the USP7-p53 pathway.
Q2: What are the potential on-target toxicities associated with USP7 inhibition?
Given that USP7 inhibition stabilizes p53, a potent tumor suppressor that can induce cell cycle arrest and apoptosis, on-target toxicities could potentially arise in highly proliferative normal tissues. These may include tissues of the hematopoietic system (bone marrow), gastrointestinal tract, and hair follicles. Monitoring for signs of myelosuppression (e.g., low blood cell counts), gastrointestinal distress (e.g., diarrhea, weight loss), or alopecia is recommended.
Q3: How should I determine the starting dose and formulation for my in vivo study?
Currently, public data on YCH2823's in vivo toxicity, pharmacokinetics (PK), and maximum tolerated dose (MTD) are limited. Therefore, it is crucial to perform an initial dose-range-finding study.
Literature Review: Start with doses cited in any available preclinical studies for YCH2823 or similar USP7 inhibitors.
Dose Escalation: Begin with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts of animals.
Vehicle Selection: The choice of vehicle is critical. Common vehicles for preclinical compounds include solutions with DMSO, PEG300, Tween 80, and saline. A tolerability study of the vehicle alone should always be performed.
Monitoring: Closely monitor animals for clinical signs of toxicity, body weight changes, and food/water intake.
Q4: Can YCH2823 be combined with other therapies?
Yes, preclinical studies suggest a synergistic effect when USP7 inhibitors are combined with mTOR inhibitors, particularly in MYCN-amplified cell lines.[3] Combining therapies could potentially allow for lower, less toxic doses of each agent. However, any new combination should be preceded by a toxicity assessment of the combination itself.
Troubleshooting Guide
Problem: I am observing significant body weight loss (>15%) in the treatment group.
Immediate Actions:
Assess the animal's overall health status. Check for signs of dehydration (skin tenting) or lethargy.
Provide supportive care, such as supplemental hydration (e.g., subcutaneous saline) and palatable, high-energy food.
Temporarily halt dosing for the affected animal(s) until weight stabilizes.
Troubleshooting Steps:
Verify Dose Calculation: Double-check all calculations for dose formulation and administration volume.
Assess Vehicle Tolerability: Ensure that a control group receiving only the vehicle is included. If vehicle-only animals also show weight loss, the vehicle may be the issue.
Consider Dose Reduction: The current dose may exceed the MTD. For future cohorts, reduce the dose by 25-50% and re-evaluate.
Refine Dosing Schedule: If using a daily dosing schedule, consider switching to an intermittent schedule (e.g., 5 days on, 2 days off) to allow for recovery between doses.
Caption: Decision workflow for managing adverse events in animal studies.
Problem: How can I differentiate between on-target toxicity and off-target effects?
Pharmacodynamic (PD) Markers: Measure the modulation of downstream targets of the USP7 pathway in both tumor and normal tissues (e.g., spleen, liver). An increase in p53 or p21 levels in normal tissues that correlates with signs of toxicity would suggest an on-target effect.
PK/PD Correlation: Establish a relationship between drug exposure (pharmacokinetics) and the toxic effect. If toxicity only occurs at exposures significantly higher than those required for efficacy, it may indicate off-target activity.
Use of a Less Potent Enantiomer: If available, a stereoisomer of YCH2823 that is significantly less active against USP7 can be used as a negative control. If this molecule produces the same toxicity at similar concentrations, the effect is likely off-target.
Data Presentation: Summarizing Toxicity Data
Consistent and clear data collection is paramount. Use a standardized table to track key toxicity parameters for each dose group.
Table 1: Example Toxicity Summary for a 14-Day YCH2823 Study
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
Objective: To identify the highest dose of YCH2823 that can be administered without causing life-threatening toxicity or >20% body weight loss.
Animal Model: Select a relevant rodent strain (e.g., BALB/c or C57BL/6 mice), 6-8 weeks old. Use 3-5 animals per dose group.
Dose Selection: Based on in vitro IC50 values, select a starting dose (e.g., 5 mg/kg). Use a dose escalation scheme (e.g., 5, 15, 45, 90 mg/kg). Include a vehicle control group.
Administration: Administer YCH2823 via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 5-14 days.
Monitoring:
Record body weight and clinical observations (see below) daily.
Measure food and water consumption 2-3 times per week.
Animals reaching the humane endpoint (e.g., >20% weight loss, severe clinical signs) should be euthanized.
Endpoint Analysis:
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
Perform a gross necropsy and collect major organs (liver, spleen, kidney, heart, lungs, bone marrow) for histopathological analysis.
MTD Definition: The MTD is defined as the highest dose that does not result in study-related mortality, >20% body weight loss, or severe, irreversible clinical or pathological findings.
Activity Level (0-3): 0=Alert and active; 1=Reduced activity but responsive; 2=Lethargic, limited movement; 3=Ataxic or unresponsive.
Breathing (0-2): 0=Normal; 1=Slightly rapid or shallow; 2=Labored breathing, gasping.
Action Threshold: A cumulative score exceeding a predefined threshold (e.g., a total score of 4 or a score of 3 in any single category) should trigger a veterinary consultation and consideration for humane euthanasia.
Navigating YCH2823 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments with YCH2823, a potent USP7 inhibitor....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments with YCH2823, a potent USP7 inhibitor. This resource is intended for researchers, scientists, and drug development professionals working to understand and apply this compound in their studies.
Troubleshooting Guide: Dealing with Inconsistent Results
Inconsistent results in YCH2823 experiments can arise from various factors, from procedural variations to biological complexities. This guide provides a structured approach to identifying and resolving these issues.
Observed Problem
Potential Cause
Recommended Solution
High variability in IC50 values across experiments.
Cell Line Heterogeneity: The genetic background of your cells, particularly the status of TP53 and MYCN, can significantly impact sensitivity to YCH2823.[1][2]
- Cell Line Authentication: Regularly authenticate your cell lines to ensure consistency. - Characterize Your Cells: Determine the TP53 (wild-type vs. mutant) and MYCN amplification status of your cell lines. YCH2823 has shown efficacy in both TP53 wild-type and mutant cells, but the degree of response may vary.[1][2]
Compound Stability/Handling: YCH2823, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles.
- Follow Storage Recommendations: Store the compound as recommended by the supplier, protected from light and moisture. - Prepare Fresh Solutions: Prepare fresh working solutions of YCH2823 from a concentrated stock for each experiment to avoid degradation. - Solubility Issues: Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in cell culture media.
Assay Conditions: Variations in cell density, incubation time, and assay reagents can lead to inconsistent results.
- Standardize Protocols: Use a consistent cell seeding density and treatment duration for all experiments. - Optimize Incubation Time: Determine the optimal incubation time for YCH2823 to induce a measurable response in your specific cell line. - Reagent Quality Control: Ensure all reagents, including cell culture media and assay kits, are within their expiration dates and stored correctly.
Unexpected or absent downstream signaling effects (e.g., no change in p53 or p21 levels).
Sub-optimal Compound Concentration: The concentration of YCH2823 may be too low to effectively inhibit USP7 and elicit a downstream response.
- Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your cell line. - Positive Controls: Include a known USP7 inhibitor, such as FT671, as a positive control to validate your experimental setup.[1][3]
Cell-Specific Pathway Differences: The p53-p21 signaling axis may be compromised or regulated differently in your specific cell model.[2]
- Pathway Analysis: Verify the integrity of the p53-p21 pathway in your cells using known activators (e.g., DNA damaging agents). - Alternative Markers: Investigate other downstream markers of USP7 inhibition, such as changes in BCL6 levels.[1][2]
Timing of Analysis: The expression of downstream targets like p53 and p21 is time-dependent.
- Time-Course Experiment: Conduct a time-course experiment to identify the peak expression levels of p53 and p21 following YCH2823 treatment.
Lack of apoptosis or cell cycle arrest.
Insufficient Treatment Duration or Concentration: Similar to signaling effects, inducing apoptosis or cell cycle arrest requires optimal dosing and timing.
- Extended Incubation: Increase the incubation time with YCH2823 to allow for the induction of apoptosis or cell cycle arrest. - Higher Concentrations: Test a higher concentration range of YCH2823, as the threshold for inducing these effects may be higher than for initial signaling events.
Resistance Mechanisms: Cells may possess intrinsic or acquired resistance mechanisms to USP7 inhibition.
- Knockdown Experiments: As demonstrated in research, knockdown of p53 or p21 can confer resistance to YCH2823, indicating the importance of this pathway.[1][2] Consider investigating the expression and function of these key proteins in your model.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for YCH2823?
A1: YCH2823 is a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][3] It directly interacts with the catalytic domain of USP7, preventing it from deubiquitinating its substrates.[1] This leads to the stabilization and increased expression of proteins like p53 and p21, which in turn can induce G1 phase cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: What are the key downstream effects of YCH2823 treatment?
A2: Treatment with YCH2823 has been shown to cause:
Induction of G1 phase cell cycle arrest and apoptosis.[1][2]
Increased transcriptional and protein levels of BCL6 in sensitive cell lines.[1][2]
Q3: In which types of cancer cell lines is YCH2823 effective?
A3: YCH2823 has demonstrated efficacy in a subset of cancer cell lines with wild-type TP53, mutant TP53, and those with MYCN amplification.[1][2] Its potency is noted to be approximately 5-fold higher than its predecessor, FT671.[1][3]
Q4: Can YCH2823 be used in combination with other therapies?
A4: Yes, studies have shown a synergistic effect when YCH2823 is combined with mTOR inhibitors, particularly in MYCN-amplified cell lines.[1][2] This suggests potential for novel combination therapy strategies in cancer treatment.
Quantitative Data Summary
The following table summarizes key quantitative data for YCH2823.
Parameter
Value
Description
Reference
IC50
49.6 nM
The half maximal inhibitory concentration against USP7.
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of YCH2823 (e.g., 0-10 µM) for a predetermined time (e.g., 24 hours).
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Analysis: Quantify the band intensities and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
Cell Treatment: Treat cells with YCH2823 as described above for the desired time (e.g., 24-48 hours).
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in each phase.
YCH2823 Technical Support Center: Stability and Storage Best Practices
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of the novel USP7 inhibitor, YCH2823. Adherence to these best practic...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of the novel USP7 inhibitor, YCH2823. Adherence to these best practices will help ensure the integrity and consistent performance of the compound in your experiments.
Best Practices for Stability and Storage
Proper handling and storage are critical for maintaining the stability and activity of YCH2823. The following table summarizes key recommendations for storing and handling small molecule inhibitors like YCH2823.
Parameter
Recommendation
Rationale
Storage of Solid Compound
Store at -20°C or -80°C in a tightly sealed container.
Minimizes degradation from temperature fluctuations and exposure to moisture and air.[1][2]
Storage of Stock Solutions
Aliquot into single-use volumes and store at -80°C.
Avoids repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[1][2][3]
Solvent Choice
Use high-purity, anhydrous DMSO for preparing stock solutions.
DMSO is a common solvent for many organic molecules, but it is hygroscopic; absorbed water can cause compound degradation.[4]
Light Exposure
Protect from light by using amber vials or by wrapping containers in foil.
Light can cause photochemical degradation of the compound.[3][5]
Air Exposure
For long-term storage, consider purging the vial headspace with an inert gas (e.g., argon or nitrogen).
These materials are generally inert and will not leach contaminants or adsorb the compound.[3]
Handling
Before opening, allow the vial to warm to room temperature to prevent condensation. Centrifuge the vial to collect all powder at the bottom.
Prevents the introduction of moisture and ensures accurate weighing.[1][2]
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and use of YCH2823.
Q1: I am seeing inconsistent or lower than expected activity of YCH2823 in my assays. What could be the cause?
A: This is a common issue that can often be traced back to compound instability. Several factors could be at play:
Improper Storage: Review the storage conditions of both the solid compound and your stock solutions. Ensure they align with the best practices outlined above.
Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is crucial to avoid the degradation that can occur with multiple freeze-thaw cycles.[1][3]
Degradation in Assay Media: The compound may be unstable in your specific cell culture media or buffer at 37°C. It is advisable to perform a stability check in your experimental medium.[6]
Incorrect Concentration: The concentration of your stock solution may be inaccurate due to improper dissolution or the use of non-anhydrous solvents.
Q2: My YCH2823 stock solution appears cloudy or has visible precipitate. What should I do?
A: Precipitation can occur if the solubility limit is exceeded or if the solution has undergone freeze-thaw cycles.
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.[3]
Solubility in Aqueous Solutions: When diluting a DMSO stock solution into an aqueous buffer, the compound may precipitate if its aqueous solubility is low. Try lowering the final concentration or using a different buffer system.[4] Do not use a solution with visible precipitate in your experiments. Prepare a fresh dilution from your stock.[4]
Q3: How can I check the stability of my YCH2823 solution?
A: You can perform a simple stability test using High-Performance Liquid Chromatography (HPLC). This will allow you to assess the purity of your compound over time and detect any degradation products. A general protocol is provided in the next section.
Experimental Protocols
Protocol: Assessing the Stability of YCH2823 by HPLC
This protocol provides a general framework for evaluating the stability of YCH2823 in a specific solvent or buffer.
Objective: To determine the rate of degradation of YCH2823 under specific storage or experimental conditions.
Materials:
YCH2823
High-purity solvent (e.g., DMSO)
Experimental buffer or cell culture medium
HPLC system with a UV detector and a suitable column (e.g., C18)[7]
HPLC-grade solvents for the mobile phase (e.g., acetonitrile and water with 0.1% formic acid)[7]
Procedure:
Prepare a fresh stock solution of YCH2823 in the desired solvent at a known concentration (e.g., 10 mM).
Dilute the stock solution to the final experimental concentration in the buffer or medium to be tested.
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the solution and inject it into the HPLC system. This will serve as your baseline reading.
Incubate the remaining solution under the desired test conditions (e.g., 37°C for cell-based assays, or room temperature on the benchtop).
Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
Analyze each sample by HPLC.
Data Analysis:
Identify the peak corresponding to YCH2823 based on its retention time from the T=0 sample.
Measure the peak area of YCH2823 at each time point.
Calculate the percentage of YCH2823 remaining at each time point relative to the T=0 sample.
The appearance of new peaks may indicate the formation of degradation products.
Visualizing Workflows and Pathways
Caption: A workflow for troubleshooting common issues related to YCH2823 stability.
improving the bioavailability of YCH2823 for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of YCH2823 for...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of YCH2823 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is YCH2823 and what is its relevance in in vivo studies?
A1: YCH2823 is a novel and potent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] It has demonstrated significant anti-proliferative activity against a range of human tumor cell lines.[1] In vivo studies are crucial to evaluate its therapeutic efficacy and pharmacokinetic profile in living organisms. Both oral and subcutaneous administration of YCH2823 have been shown to lead to significant tumor regression in mouse xenograft models.[1]
Q2: Are there known bioavailability issues with YCH2823?
A2: While specific formulation details are not extensively published, YCH2823 has been successfully administered orally in preclinical models, suggesting it has some degree of oral bioavailability.[1] However, like many small molecule inhibitors, its aqueous solubility may be limited, which can pose challenges for achieving optimal and consistent exposure in in vivo studies. Researchers may encounter variability in plasma concentrations and therapeutic outcomes if the formulation is not optimized.
Q3: What are the common reasons for poor bioavailability of a compound like YCH2823?
A3: The most common causes of low oral bioavailability for small molecule inhibitors are poor aqueous solubility and/or low membrane permeability.[4][5] Other factors can include presystemic metabolism (first-pass effect) in the gut wall or liver.[4] For YCH2823, addressing solubility is often the primary focus for formulation development.
Q4: What general strategies can be employed to improve the bioavailability of poorly soluble drugs?
A4: Several formulation strategies can be used to enhance the bioavailability of poorly water-soluble drugs. These can be broadly categorized as:
Physical Modifications: Techniques like particle size reduction (micronization, nanosizing) increase the surface area for dissolution.[6][7][8]
Enabling Formulations: These include solid dispersions, where the drug is dispersed in a hydrophilic carrier, and lipid-based formulations that can enhance solubility and absorption.[5][7][9]
Use of Solubilizing Excipients: Co-solvents, surfactants, and complexing agents (e.g., cyclodextrins) can be used to increase the solubility of the drug in the formulation.[6][10]
Troubleshooting Guide
Issue Encountered
Potential Cause
Recommended Troubleshooting Steps
High variability in plasma concentrations between subjects.
Poor and inconsistent dissolution of YCH2823 in the gastrointestinal tract.
1. Evaluate the solid-state properties of your YCH2823 batch (e.g., crystallinity, particle size).2. Consider reducing the particle size through micronization.3. Develop a formulation with improved solubility, such as a solid dispersion or a lipid-based system.
Low plasma exposure (AUC) after oral administration.
Low aqueous solubility limiting absorption.
1. Increase the solubility of YCH2823 in the dosing vehicle using co-solvents or surfactants.2. Formulate YCH2823 as a nanosuspension to increase dissolution velocity.3. Explore lipid-based formulations, such as a self-emulsifying drug delivery system (SEDDS).
Precipitation of YCH2823 observed in the dosing vehicle.
The concentration of YCH2823 exceeds its solubility in the chosen vehicle.
1. Reduce the concentration of YCH2823 in the vehicle.2. Add a co-solvent (e.g., PEG 400, propylene glycol) or a surfactant to the vehicle to increase solubility.3. Perform a solubility screen with various pharmaceutically acceptable excipients.
Inconsistent tumor growth inhibition in xenograft models.
Variable drug exposure leading to inconsistent target engagement.
1. Optimize the oral formulation to ensure consistent bioavailability (see above).2. As a control, consider subcutaneous administration to bypass absorption-related variability.[1]3. Conduct a pilot pharmacokinetic study to correlate plasma concentrations with efficacy.
Technical Support Center: Western Blot Analysis with YCH2823
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YCH2823 in western blot analysis. The information is tailored for scientists and drug develo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YCH2823 in western blot analysis. The information is tailored for scientists and drug development professionals investigating the effects of this potent USP7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is YCH2823 and how does it affect protein expression in western blot analysis?
A1: YCH2823 is a novel and potent inhibitor of the human ubiquitin-specific protease 7 (USP7).[1] USP7 is a deubiquitylating enzyme that regulates the stability of several proteins, including MDM2, a key negative regulator of the tumor suppressor protein p53.[2] By inhibiting USP7, YCH2823 leads to the degradation of MDM2, which in turn results in the stabilization and accumulation of p53.[2][3] Consequently, in a western blot analysis, treatment with YCH2823 is expected to show a decrease in MDM2 levels and an increase in p53 and its downstream target, p21.[1][3]
Q2: What are the expected molecular weights of the key proteins analyzed in a western blot after YCH2823 treatment?
A2: While the exact molecular weight can vary slightly based on post-translational modifications and the specific isoform, the approximate molecular weights for the key proteins of interest are:
USP7: ~130 kDa
MDM2: ~90 kDa
p53: ~53 kDa
p21: ~21 kDa
β-actin (as a loading control): ~42 kDa
It is important to note that many factors can influence the apparent molecular weight of a protein during SDS-PAGE.[4]
Q3: What cell lines are recommended for studying the effects of YCH2823?
A3: YCH2823 has shown efficacy in a variety of cancer cell lines, including those with wild-type TP53, mutant TP53, and MYCN amplification.[1] The choice of cell line should be guided by the specific research question. For example, CHP-212 cells have been used to demonstrate the p53- and p21-dependent effects of YCH2823.[1]
Troubleshooting Guide
This guide addresses common issues encountered during western blot analysis of YCH2823-treated samples.
Problem
Potential Cause
Recommended Solution
Weak or No Signal for p53/p21
Insufficient YCH2823 treatment time or concentration.
Optimize the concentration and incubation time of YCH2823 to ensure sufficient induction of p53 and p21.
Low protein load.
Ensure an adequate amount of protein (typically 20-30 µg of total cell lysate) is loaded per well.[3][5]
Inefficient protein transfer.
Verify transfer efficiency using Ponceau S staining. For smaller proteins like p21, consider using a smaller pore size membrane (0.2 µm) and optimizing transfer time and voltage to prevent over-transfer.[4]
Increase the primary antibody concentration or incubation time.[6] Ensure the primary antibody is validated for western blotting and is appropriate for the species being tested.[4]
Secondary antibody issues.
Confirm the secondary antibody is compatible with the primary antibody's host species.[6]
High Background
Insufficient blocking.
Block the membrane for at least 1 hour at room temperature using 5% non-fat dry milk or 5% BSA in TBST.[3] For phospho-specific antibodies, use BSA as milk contains phosphoproteins that can increase background.[6]
Inadequate washing.
Increase the number and duration of wash steps with TBST.[5]
High antibody concentration.
Reduce the concentration of the primary and/or secondary antibodies.[5]
Membrane dried out.
Ensure the membrane remains fully submerged in buffer throughout the incubation and washing steps.[5]
Non-Specific Bands
Primary antibody cross-reactivity.
Use a more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity.
Protease activity.
Add protease inhibitors to the lysis buffer to prevent protein degradation.[7]
Too much protein loaded.
Reduce the amount of protein loaded onto the gel.[5]
"Ghost" Bands (White bands on a dark background)
Excessive signal from HRP-substrate reaction.
This occurs when the signal is too strong and rapidly consumes the ECL substrate.[4] Reduce the concentration of the primary or secondary antibody, or load less protein.[4]
Experimental Protocols
Western Blot Protocol for Analyzing YCH2823-Induced Protein Changes
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of YCH2823 or vehicle control (e.g., DMSO) for the specified duration (e.g., 6, 12, or 24 hours).[2]
Cell Lysis:
Wash cells twice with ice-cold PBS.
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Incubate on ice for 30 minutes, vortexing periodically.[2]
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2][3]
Collect the supernatant containing the protein lysate.
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[2]
Sample Preparation:
Normalize protein concentrations with lysis buffer.
Add 4X Laemmli sample buffer to a final concentration of 1X.[3]
YCH2823 vs. FT671: A Comparative Analysis of Efficacy in Colon Cancer Cells
A detailed guide for researchers and drug development professionals on the performance of two prominent USP7 inhibitors in the context of colon cancer. This guide provides a comprehensive comparison of YCH2823 and FT671,...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed guide for researchers and drug development professionals on the performance of two prominent USP7 inhibitors in the context of colon cancer.
This guide provides a comprehensive comparison of YCH2823 and FT671, two inhibitors of the deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7). USP7 is a critical regulator of cellular processes frequently dysregulated in cancer, making it a compelling target for therapeutic intervention. This document summarizes their mechanisms of action, comparative efficacy in colon cancer cell lines, and detailed experimental protocols to support further research.
Mechanism of Action: Targeting the p53-MDM2 Axis
Both YCH2823 and FT671 are potent inhibitors of USP7.[1][2] Their primary mechanism of action involves the disruption of the p53-MDM2 pathway, a crucial axis in tumor suppression. In many cancers, the tumor suppressor protein p53 is kept at low levels through continuous ubiquitination by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. USP7 deubiquitinates and stabilizes MDM2, thereby promoting the degradation of p53.
By inhibiting USP7, both YCH2823 and FT671 lead to the destabilization and auto-ubiquitination of MDM2. This reduction in MDM2 levels results in the accumulation and activation of p53.[1][2] Activated p53 can then induce cell cycle arrest, typically at the G1 phase, and apoptosis, leading to the inhibition of cancer cell growth.[1] YCH2823 was developed through a scaffold hopping strategy to enhance the cellular activity of FT671.[1]
Quantitative Data Presentation
While direct head-to-head studies of YCH2823 and FT671 across a broad panel of colon cancer cell lines are not extensively published, available data and preclinical findings indicate the superior potency of YCH2823. YCH2823 has been reported to be approximately five times more potent than FT671 in inhibiting the growth of a specific subset of cancer cell lines.[1] The following tables summarize the biochemical potency and the reported and estimated anti-proliferative activity in representative colon cancer cell lines.
Table 1: Biochemical Potency of YCH2823 and FT671 against USP7
Compound
Target
IC50 (nM)
Kd (nM)
Assay Method
YCH2823
USP7
49.6
117
Enzymatic Assay/Binding Assay
FT671
USP7
~50
Not Reported
Enzymatic Assay
Table 2: Anti-proliferative Activity of YCH2823 and FT671 in Colon Cancer Cell Lines
Cell Line
Cancer Type
p53 Status
FT671 IC50 (µM)
YCH2823 IC50 (µM) (Estimated)
HCT116
Colorectal Carcinoma
Wild-Type
~1-5
~0.2-1
HT-29
Colorectal Adenocarcinoma
Mutant
>10
>2
SW480
Colorectal Adenocarcinoma
Mutant
>10
>2
Note: The IC50 values for FT671 in colon cancer cell lines are based on qualitative reports of activity and typical ranges for similar compounds. The IC50 values for YCH2823 are estimated based on the reported 5-fold increase in potency compared to FT671. These values should be experimentally verified.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of YCH2823 and FT671.
Caption: General experimental workflow for comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of YCH2823 and FT671 on the proliferation of colon cancer cells.
Materials:
Colon cancer cell lines (e.g., HCT116, HT-29, SW480)
Complete culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT-29 and SW480) with 10% FBS
YCH2823 and FT671 stock solutions (e.g., 10 mM in DMSO)
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
Compound Treatment: Prepare serial dilutions of YCH2823 and FT671 in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound dose.
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for p53 Pathway Proteins
Objective: To assess the effect of YCH2823 and FT671 on the protein levels of p53, p21, and MDM2.
Materials:
Colon cancer cell lines
Complete culture medium
YCH2823 and FT671
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
BCA Protein Assay Kit
SDS-PAGE gels and running buffer
PVDF membrane
Transfer buffer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies: anti-p53, anti-p21, anti-MDM2, and anti-β-actin (loading control)
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with YCH2823, FT671 (at concentrations around their respective IC50 values), or vehicle control for 24 hours.
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysates.
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
SDS-PAGE and Transfer: Normalize protein amounts and load equal quantities (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an ECL detection system and an imaging system. Quantify band intensities and normalize to the loading control (β-actin).
Conclusion
YCH2823 represents a significant advancement over FT671, demonstrating superior potency as a USP7 inhibitor. Both compounds effectively target the USP7/MDM2/p53 axis, leading to p53-mediated cell cycle arrest and apoptosis. The enhanced efficacy of YCH2823 suggests its potential for greater therapeutic benefit in colon cancers, particularly those with wild-type p53. Further in-depth studies, including head-to-head comparisons in a broader range of colon cancer models and in vivo xenograft studies, are warranted to fully elucidate the therapeutic potential of YCH2823 relative to FT671. The experimental protocols provided in this guide offer a robust framework for conducting such comparative analyses.
A Comparative Guide to YCH2823 and Other Selective USP7 Inhibitors for Researchers
This guide provides a comprehensive comparison of the novel selective Ubiquitin-Specific Protease 7 (USP7) inhibitor, YCH2823, with other leading selective USP7 inhibitors. It is designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive comparison of the novel selective Ubiquitin-Specific Protease 7 (USP7) inhibitor, YCH2823, with other leading selective USP7 inhibitors. It is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of performance based on experimental data, outlining experimental protocols, and visualizing key cellular pathways and workflows.
Introduction to USP7 Inhibition
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in essential cellular processes, including the DNA damage response, cell cycle control, and oncogenesis.[1][2][3] A key function of USP7 is the stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[4][5] By inhibiting USP7, the degradation of MDM2 is promoted, leading to the accumulation and activation of p53, which can subsequently induce apoptosis in cancer cells. This mechanism makes USP7 a compelling target for cancer therapy.[4][5]
YCH2823 is a novel and potent USP7 inhibitor that has demonstrated significant efficacy in both TP53 wild-type and mutant tumors.[6][7] This guide will compare the biochemical and cellular activities of YCH2823 with other well-characterized selective USP7 inhibitors, including FT671, GNE-6640, XL188, and USP7-797.
Comparative Performance of Selective USP7 Inhibitors
The following tables summarize the in vitro and in vivo performance of YCH2823 and other selective USP7 inhibitors based on published experimental data.
Table 1: In Vitro Biochemical and Cellular Activity of Selective USP7 Inhibitors
Effectively inhibited tumor growth and prolonged survival.[18]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by USP7 inhibition and a typical experimental workflow for characterizing a USP7 inhibitor.
Figure 1: USP7-p53 signaling pathway and the effect of inhibitors.
Figure 2: General experimental workflow for characterizing a USP7 inhibitor.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Biochemical Assay for IC50 Determination (Ubiquitin-Rhodamine 110 Assay)
This assay measures the direct enzymatic activity of USP7 and its inhibition.
Materials:
Recombinant human USP7 enzyme
USP7 inhibitor (e.g., YCH2823)
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM CaCl2, 2 mM β-mercaptoethanol, 0.05% CHAPS[19]
Inhibitor Preparation: Prepare a serial dilution of the USP7 inhibitor in DMSO.
Enzyme and Inhibitor Pre-incubation:
Dispense 3 µL of 10 nM (5 nM final concentration) USP7 enzyme into the wells of the assay plate.[19]
Add 23 nL of the diluted inhibitor or DMSO (for vehicle control) to the wells. The final DMSO concentration should be consistent across all wells (e.g., 0.3%).[19]
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[19]
Reaction Initiation: Add 3 µL of 300 nM (150 nM final concentration) Ub-Rho110 substrate to all wells to initiate the enzymatic reaction.[19]
Signal Measurement: Immediately begin measuring the fluorescence intensity kinetically every minute for 7 minutes using a fluorescence plate reader.[19]
Data Analysis:
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
Normalize the rates to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Seed cells into an opaque-walled multiwell plate at a predetermined optimal density in 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of culture medium.[6]
Include control wells with medium only for background luminescence measurement.[20]
Incubate the plate overnight to allow cells to adhere.
Compound Treatment:
Prepare serial dilutions of the USP7 inhibitor in culture medium.
Add the diluted inhibitor or vehicle control to the respective wells.
Incubate the plate for the desired treatment period (e.g., 72 hours).
Assay Protocol:
Equilibrate the plate to room temperature for approximately 30 minutes.[6]
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
Measure the luminescence using a luminometer.
Data Analysis:
Subtract the background luminescence from all readings.
Normalize the luminescence values of treated wells to the vehicle control wells (representing 100% viability).
Plot the percent viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
Western Blot Analysis for p53, p21, and MDM2
This protocol details the steps for analyzing the protein levels of key components of the USP7-p53 pathway.
Materials:
Cancer cell line
USP7 inhibitor
RIPA buffer with protease and phosphatase inhibitors
BCA protein assay kit
Laemmli sample buffer
SDS-PAGE gels
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies against p53, p21, MDM2, and a loading control (e.g., GAPDH or β-actin)
HRP-conjugated secondary antibodies
ECL substrate and imaging system
Procedure:
Cell Treatment and Lysis:
Treat cells with the USP7 inhibitor at various concentrations and for different time points.
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Protein Transfer:
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling.
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection and Analysis:
Wash the membrane and apply the ECL substrate.
Detect the chemiluminescent signal using an imaging system.
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of a USP7 inhibitor.
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.[10]
Tumor Growth and Treatment:
Allow tumors to reach a palpable size (e.g., 100-200 mm³).[10]
Randomize mice into treatment and vehicle control groups.
Administer the USP7 inhibitor or vehicle via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.[10]
Efficacy Assessment:
Measure tumor volume with calipers two to three times per week.[10]
Monitor the body weight of the mice as an indicator of toxicity.[10]
Pharmacodynamic Analysis (Optional):
At the end of the study, tumors can be excised for Western blot analysis to assess the levels of target proteins (e.g., p53, MDM2).[10]
Data Analysis:
Plot tumor growth curves for each group.
Perform statistical analysis to determine the significance of tumor growth inhibition.
Conclusion
YCH2823 has emerged as a highly potent and selective USP7 inhibitor with a compelling preclinical profile. Its enhanced potency compared to earlier inhibitors like FT671, coupled with its efficacy in both TP53 wild-type and mutant cancer cells, suggests its potential as a promising therapeutic candidate.[5][6][7] The data and protocols presented in this guide offer a valuable resource for researchers to further investigate the therapeutic potential of YCH2823 and other selective USP7 inhibitors in the development of novel cancer treatments. Further in vivo studies will be crucial to fully elucidate the therapeutic window and efficacy of YCH2823 in various cancer models.
Comparative Guide to the On-Target Activity of YCH2823, a Novel USP7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the on-target activity of YCH2823, a novel and potent inhibitor of Ubiquitin-Specific Protease 7 (USP7), w...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target activity of YCH2823, a novel and potent inhibitor of Ubiquitin-Specific Protease 7 (USP7), with other known USP7 inhibitors. The information presented is based on available experimental data to assist researchers in evaluating its potential for cancer therapy and other research applications.
Introduction to YCH2823 and its On-Target Activity
YCH2823 is a recently identified small molecule inhibitor of USP7, a deubiquitinating enzyme that plays a crucial role in regulating the stability of key proteins involved in cancer development and progression, most notably the p53 tumor suppressor pathway.[1] YCH2823 directly interacts with the catalytic domain of USP7, effectively inhibiting its deubiquitinating activity.[1] This on-target activity leads to an increase in the levels of p53 and its downstream target p21, resulting in G1 phase cell cycle arrest and apoptosis in cancer cells.[1]
Performance Comparison of YCH2823 and Alternative USP7 Inhibitors
YCH2823 has demonstrated superior potency compared to other USP7 inhibitors in preclinical studies. This section provides a comparative summary of its performance based on biochemical and cellular assays.
Biochemical Activity
YCH2823 exhibits a high binding affinity for the USP7 catalytic domain and potent inhibitory activity.
YCH2823 has shown potent anti-proliferative activity across a range of cancer cell lines, reportedly surpassing the potency of FT671 by approximately 5-fold.[1] The following table summarizes the available IC50 values for YCH2823 and its alternatives in various cancer cell lines.
Note: The following data is compiled from multiple sources and may have been generated under different experimental conditions. Direct head-to-head comparisons in a standardized panel of cell lines are limited.
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Microplate reader
Procedure:
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with a serial dilution of the test compound or vehicle control.
Incubate the plate for a specified period (e.g., 72 hours).
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability) and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis in cells treated with an inhibitor.
Materials:
Cancer cell line of interest
Complete cell culture medium
Test compound (e.g., YCH2823) and vehicle control (e.g., DMSO)
6-well plates
Annexin V-FITC and Propidium Iodide (PI) staining kit
Binding Buffer
Flow cytometer
Procedure:
Seed cells in 6-well plates and treat with the desired concentrations of the test compound or vehicle control for a specified duration (e.g., 24-48 hours).
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
Resuspend the cells in Binding Buffer.
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:
Viable cells: Annexin V-negative and PI-negative
Early apoptotic cells: Annexin V-positive and PI-negative
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle after inhibitor treatment.
Materials:
Cancer cell line of interest
Complete cell culture medium
Test compound (e.g., YCH2823) and vehicle control (e.g., DMSO)
6-well plates
Cold 70% ethanol
Propidium Iodide (PI) staining solution containing RNase A
Flow cytometer
Procedure:
Seed cells in 6-well plates and treat with the desired concentrations of the test compound or vehicle control for a specified duration (e.g., 24 hours).
Harvest the cells and wash them with cold PBS.
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C for at least 30 minutes.
Wash the fixed cells with PBS to remove the ethanol.
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
Analyze the stained cells by flow cytometry. The DNA content of the cells is measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified.
Visualizations
Signaling Pathway of YCH2823
Caption: Signaling pathway of YCH2823-mediated USP7 inhibition.
Experimental Workflow for Validating On-Target Activity
Caption: Experimental workflow for YCH2823 on-target activity validation.
A Comparative Analysis of YCH2823 and Other p53 Activators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel p53 activator YCH2823 with other established p53 activators. This analysis is supported by experim...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel p53 activator YCH2823 with other established p53 activators. This analysis is supported by experimental data to inform preclinical research and therapeutic development strategies.
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a key target in oncology research. Activation of p53 can lead to cell cycle arrest, apoptosis, or senescence in cancer cells, effectively halting their proliferation. A variety of small molecules have been developed to activate p53 through different mechanisms. This guide focuses on a comparative analysis of YCH2823, a novel and potent inhibitor of Ubiquitin-Specific Protease 7 (USP7), against other well-characterized p53 activators, including the MDM2 inhibitor Nutlin-3a and the mutant p53 reactivator APR-246 (eprenetapopt).
Performance Comparison of p53 Activators
The efficacy of p53 activators can be compared based on their mechanism of action, potency in enzymatic and cellular assays, and their effectiveness in cancer cells with different TP53 gene statuses.
YCH2823 is a recently identified small molecule that indirectly activates p53 by inhibiting USP7.[1][2] USP7 is a deubiquitinating enzyme that stabilizes MDM2, the primary negative regulator of p53.[3] By inhibiting USP7, YCH2823 promotes the degradation of MDM2, leading to the accumulation and activation of p53.[1][2] YCH2823 has demonstrated remarkable potency, with an IC50 of 49.6 nM for USP7 and a dissociation constant (Kd) of 117 nM.[4] Notably, it is approximately 5-fold more potent than the earlier USP7 inhibitor, FT671.[2] A key advantage of YCH2823 is its efficacy in cancer cell lines with both wild-type and mutant TP53.[4]
Nutlin-3a is a well-established MDM2 inhibitor that directly disrupts the p53-MDM2 interaction, leading to p53 stabilization and activation.[5][6] Its potency is demonstrated by an IC50 of 90 nM for MDM2.[7] However, the efficacy of Nutlin-3a is primarily limited to cancer cells with wild-type TP53, as it relies on a functional p53 protein.[8]
APR-246 (eprenetapopt) represents a different class of p53 activators that specifically targets and refolds mutant p53 proteins, restoring their wild-type tumor-suppressive function.[9][10] Its mechanism involves the covalent modification of cysteine residues in the mutant p53 core domain.[11] The IC50 values for APR-246 in cancer cell lines are generally in the low micromolar range and can vary depending on the specific p53 mutation.[1][12]
The following table summarizes the key quantitative data for these p53 activators.
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
A Head-to-Head Comparison of YCH2823 (a USP7 Inhibitor) and MDM2 Inhibitors for p53 Reactivation
A Guide for Researchers in Oncology and Drug Development The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating cell cycle arrest, apoptosis, and DNA repair. In many cancers where p53 is no...
Author: BenchChem Technical Support Team. Date: December 2025
A Guide for Researchers in Oncology and Drug Development
The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating cell cycle arrest, apoptosis, and DNA repair. In many cancers where p53 is not mutated, its function is abrogated by the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2), which targets p53 for proteasomal degradation. Consequently, reactivating p53 by disrupting its negative regulation is a keenly pursued therapeutic strategy. This guide provides a comparative analysis of two distinct pharmacological approaches to achieve this goal: direct inhibition of the p53-MDM2 interaction by MDM2 inhibitors, and a novel, indirect approach through the inhibition of Ubiquitin-Specific Protease 7 (USP7) by compounds such as YCH2823.
While both strategies converge on the activation of p53, their upstream mechanisms are fundamentally different. MDM2 inhibitors are designed to physically block the interaction between p53 and MDM2. In contrast, YCH2823 is a potent and selective inhibitor of USP7, a deubiquitinase responsible for stabilizing MDM2.[1][2] By inhibiting USP7, YCH2823 promotes the degradation of MDM2, which in turn leads to the accumulation and activation of p53.[1][3] This guide will dissect these mechanisms, present comparative preclinical data, and provide detailed experimental protocols for their evaluation.
Comparative Analysis of YCH2823 and MDM2 Inhibitors
The following tables summarize key quantitative data for YCH2823 and representative MDM2 inhibitors. It is important to note that direct head-to-head IC50 values in the same cell line are not always available in the public domain and can vary based on experimental conditions.
Table 1: Mechanism of Action and In Vitro Potency. This table outlines the primary molecular target and mechanism for each inhibitor class, along with reported in vitro potency metrics.
Compound
Cell Line
p53 Status
Reported IC50 / GI50 (Cell Viability)
Key References
YCH2823
CHP-212 (Neuroblastoma)
Wild-Type
Not explicitly stated, but potent growth inhibition reported.
Table 2: Cellular Potency in p53 Wild-Type Cancer Cell Lines. This table provides examples of reported half-maximal inhibitory concentrations (IC50) or growth inhibition (GI50) values for the inhibitors in various cancer cell lines that express wild-type p53.
Signaling Pathways and Experimental Workflows
To visually conceptualize the distinct mechanisms and the experimental approaches to their study, the following diagrams are provided in DOT language.
Caption: Comparative signaling pathways of USP7 and MDM2 inhibitors in p53 activation.
Validating the Synergistic Interaction Between YCH2823 and PI3K Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the scientific rationale and experimental framework for validating the potential synergistic interaction bet...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the scientific rationale and experimental framework for validating the potential synergistic interaction between the novel USP7 inhibitor, YCH2823, and inhibitors of the PI3K signaling pathway. While direct experimental data on this specific combination is emerging, a strong mechanistic basis, supported by observed synergy with downstream mTOR inhibitors, suggests a promising therapeutic strategy.
Introduction to YCH2823 and PI3K Inhibitors
YCH2823: A Novel USP7 Inhibitor
YCH2823 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and oncogenesis. A key substrate of USP7 is MDM2, a primary negative regulator of the p53 tumor suppressor. By inhibiting USP7, YCH2823 prevents the deubiquitination of MDM2, leading to its degradation. This, in turn, stabilizes p53, promoting cell cycle arrest and apoptosis in cancer cells.
PI3K Inhibitors: Targeting a Central Oncogenic Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a major signaling cascade that promotes cell growth, proliferation, and survival.[1][2] It is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention.[1] PI3K inhibitors block the catalytic activity of the PI3K enzyme, preventing the conversion of PIP2 to PIP3 and subsequent activation of downstream effectors, most notably the serine/threonine kinase AKT.[3] This ultimately leads to the suppression of pro-survival signaling.
The Rationale for Synergy: Targeting Interconnected Pathways
Direct evidence validating the synergistic interaction between YCH2823 and PI3K inhibitors is not yet extensively documented in publicly available literature. However, a compelling scientific rationale for this combination is underscored by the observed synergistic effect between USP7 inhibitors and mTOR inhibitors.[4] Since mTOR is a critical downstream component of the PI3K/AKT signaling pathway, this finding strongly suggests that a dual blockade of the USP7 and PI3K pathways could be a highly effective anti-cancer strategy.
The proposed mechanism of synergy lies in the simultaneous inhibition of two major pro-survival and anti-apoptotic pathways. While PI3K inhibitors block a central growth signaling cascade, YCH2823 activates the p53 tumor suppressor pathway. This dual assault is hypothesized to lower the threshold for apoptosis and overcome potential resistance mechanisms that may arise from the activation of alternative survival pathways when only one pathway is targeted.
Experimental Validation of Synergy
A systematic experimental approach is required to validate and quantify the synergistic interaction between YCH2823 and PI3K inhibitors.
Data Presentation: Quantifying Synergy
The following tables provide a template for presenting quantitative data from synergy experiments. The Combination Index (CI) is a widely used metric to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Cytotoxicity of YCH2823 and a PI3K Inhibitor (e.g., Alpelisib) as Single Agents
Cell Line
Compound
IC50 (nM)
MCF-7
YCH2823
50
Alpelisib
250
PC-3
YCH2823
75
Alpelisib
400
Note: IC50 values are representative and should be determined experimentally.
Table 2: Combination Index (CI) Values for YCH2823 and PI3K Inhibitor Combinations
Cell Line
YCH2823 (nM)
PI3K Inhibitor (nM)
Fraction Affected (Fa)
Combination Index (CI)
Synergy/Antagonism
MCF-7
25
125
0.5
0.65
Synergy
50
250
0.75
0.58
Synergy
PC-3
37.5
200
0.5
0.72
Synergy
75
400
0.78
0.63
Synergy
Note: CI values are calculated using software such as CompuSyn based on the Chou-Talalay method.
Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo®)
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Drug Treatment: Treat cells with a dose-response matrix of YCH2823 and a PI3K inhibitor, both alone and in combination, at a constant ratio. Include vehicle-treated wells as a control.
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
Viability Assessment:
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and calculate the Combination Index (CI) for the combination treatments.
Western Blot Analysis
Cell Lysis: Treat cells with YCH2823, a PI3K inhibitor, or the combination for the desired time points (e.g., 24, 48 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, p-p53, total p53, MDM2, and a loading control like β-actin).
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizing Pathways and Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed synergistic mechanism of YCH2823 and PI3K inhibitors.
Caption: Experimental workflow for validating drug synergy.
Conclusion
The combination of YCH2823 and PI3K inhibitors represents a rational and promising strategy for cancer therapy. By targeting two distinct but interconnected pathways crucial for cancer cell survival, this combination has the potential to induce a robust synergistic anti-tumor effect. The experimental framework outlined in this guide provides a clear path for researchers to validate this synergy and elucidate the underlying molecular mechanisms, paving the way for further preclinical and clinical development.
Comparative Analysis of YCH2823: A Potent USP7 Inhibitor and its Deubiquitinase Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the deubiquitinase (DUB) inhibitor YCH2823, with a focus on its cross-reactivity with other deubiquitinases. Y...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the deubiquitinase (DUB) inhibitor YCH2823, with a focus on its cross-reactivity with other deubiquitinases. YCH2823 has been identified as a novel and potent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a key regulator of the p53 tumor suppressor pathway.[1] Understanding the selectivity of YCH2823 is crucial for its development as a therapeutic agent.
Executive Summary
YCH2823 is a potent inhibitor of USP7 with a reported half-maximal inhibitory concentration (IC50) of 49.6 nM and a dissociation constant (Kd) of 0.117 µM.[2] It has demonstrated greater potency than the previously identified USP7 inhibitor, FT671.[1] While comprehensive cross-reactivity data for YCH2823 against a wide panel of deubiquitinases is not yet publicly available, this guide will provide a framework for such a comparison, utilizing the selectivity profile of the well-characterized inhibitor FT671 as a benchmark. The methodologies for assessing DUB inhibitor selectivity are also detailed to support further research.
Quantitative Data Presentation
A critical aspect of characterizing any inhibitor is to determine its selectivity against a panel of related enzymes. The following table illustrates how the cross-reactivity data for YCH2823 would be presented in comparison to a known selective inhibitor, FT671. FT671 has been shown to be highly selective for USP7 when tested against a panel of 38 other deubiquitinases.[3][4]
Note: The IC50 values for YCH2823 against deubiquitinases other than USP7 are hypothetical and are included for illustrative purposes to demonstrate an ideal selectivity profile. Actual experimental data is required for a definitive comparison.
Signaling Pathway of USP7 Inhibition
Inhibition of USP7 by YCH2823 directly impacts the p53 signaling pathway. USP7 normally deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, YCH2823 leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: USP7 inhibition by YCH2823 leads to p53 activation.
Experimental Protocols
In Vitro Deubiquitinase Cross-Reactivity Assay
This protocol describes a common method for assessing the selectivity of a DUB inhibitor across a panel of deubiquitinating enzymes using a fluorogenic substrate.
Materials:
Recombinant human deubiquitinases (e.g., USP, UCH, OTU families)
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20
384-well black, flat-bottom plates
Fluorescence plate reader
Procedure:
Compound Preparation: Prepare a serial dilution of YCH2823 and control inhibitors in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
Enzyme Preparation: Dilute each recombinant deubiquitinase to its optimal concentration (predetermined by an enzyme titration assay) in cold Assay Buffer.
Assay Reaction:
a. Add 5 µL of the diluted compound solution to the wells of the 384-well plate.
b. Add 10 µL of the diluted enzyme solution to the respective wells.
c. Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
d. Initiate the reaction by adding 5 µL of the fluorogenic ubiquitin substrate to each well.
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate (e.g., 485 nm excitation and 535 nm emission for Ub-Rhodamine110).
Kinetic Measurement: Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes) at a constant temperature (e.g., 30°C).
Data Analysis:
a. Calculate the initial reaction velocity (V) for each well from the linear phase of the fluorescence curve.
b. Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity).
c. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
d. Determine the IC50 value for each enzyme by fitting the data to a four-parameter logistic equation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the cross-reactivity of a deubiquitinase inhibitor.
Caption: Workflow for DUB inhibitor cross-reactivity profiling.
Conclusion
YCH2823 is a promising potent inhibitor of USP7. To fully realize its therapeutic potential, a comprehensive evaluation of its selectivity against a broad panel of deubiquitinases is essential. The experimental protocols and data presentation formats outlined in this guide provide a clear framework for conducting and interpreting such cross-reactivity studies. Future research should focus on generating this critical selectivity data to further validate YCH2823 as a specific and valuable tool for cancer therapy research.
A Comparative Guide to the Pharmacokinetic Profiles of USP7 Inhibitors: YCH-2823 in Context
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of the novel Ubiquitin-Specific Protease 7 (USP7) inhibitor, YCH-2823, and o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of the novel Ubiquitin-Specific Protease 7 (USP7) inhibitor, YCH-2823, and other notable USP7 inhibitors. Due to the preclinical stage of development for these compounds, publicly available in vivo pharmacokinetic data is limited. This guide summarizes the currently accessible information to aid researchers in understanding the landscape of USP7 inhibitor development.
Executive Summary
YCH-2823 is a novel and potent inhibitor of USP7, demonstrating significant efficacy in cancer cell lines. While detailed in vivo pharmacokinetic data for YCH-2823 is not yet publicly available, this guide places it in the context of other well-characterized USP7 inhibitors: FT671, GNE-6776, GNE-6640, and P5091. The available data, primarily from murine models, highlights the ongoing efforts to develop orally bioavailable USP7 inhibitors with favorable pharmacokinetic properties for clinical translation. It is important to note that none of the USP7 inhibitors have entered clinical trials.[1]
Data Presentation: A Comparative Look at USP7 Inhibitors
The following tables summarize the available in vitro and in vivo pharmacokinetic and pharmacodynamic data for YCH-2823 and other key USP7 inhibitors.
Table 1: In Vitro Potency and Pharmacokinetic Properties of USP7 Inhibitors
Compound
Target
IC50 (nM)
Kd (nM)
hHep Clint (µL/min/10^6 cells)
mHep Clint (µL/min/10^6 cells)
Plasma Protein Binding (%) (Human/Mouse)
YCH-2823
USP7
49.6
117
Data not available
Data not available
Data not available
FT671
USP7
52-69
65
Data not available
Data not available
Data not available
GNE-6776
USP7
1340
Data not available
1.8
1.1
99.9 / 99.9
GNE-6640
USP7
750
Data not available
1.2
< 0.8
99.8 / 99.8
P5091
USP7
4200
Data not available
Data not available
Data not available
Data not available
hHep Clint: Human hepatocyte intrinsic clearance; mHep Clint: Mouse hepatocyte intrinsic clearance. Data for GNE-6776 and GNE-6640 are from in vitro assessments.[2][3]
Table 2: In Vivo Preclinical Pharmacokinetic and Pharmacodynamic Data of USP7 Inhibitors in Mice
Compound
Route of Administration
Dose
In Vivo Observations
YCH-2823
Data not available
Data not available
No publicly available in vivo pharmacokinetic data.
FT671
Oral gavage
100-200 mg/kg (daily)
Showed significant dose-dependent tumor growth inhibition in a multiple myeloma xenograft model and was well-tolerated.[4] A single oral dose of 200 mg/kg resulted in p53 stabilization in tumor xenografts.[5]
GNE-6776
Oral
100-200 mg/kg
Orally bioavailable.[6] Plasma concentrations were measured at various time points after oral administration in mice.[2]
GNE-6640
Data not available
Data not available
Limited publicly available in vivo pharmacokinetic data.
P5091
Intravenous
10 mg/kg
Inhibited tumor growth and prolonged survival in a multiple myeloma xenograft model.[7][8] The compound was reported to be well-tolerated.[9][10]
Experimental Protocols
While specific, detailed protocols for the pharmacokinetic studies of each compound are proprietary, a general methodology for assessing the in vivo pharmacokinetics of a small molecule USP7 inhibitor in a murine model can be outlined as follows:
Objective: To determine the pharmacokinetic profile of a USP7 inhibitor in mice following a single oral or intravenous administration.
Animals: Male or female BALB/c or similar mouse strains, typically 6-8 weeks old.
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Formulation and Administration:
The USP7 inhibitor is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water, PEG400/water).
For oral administration (PO), the compound is administered via oral gavage at a defined dose (e.g., 10-100 mg/kg).
For intravenous administration (IV), the compound is administered via tail vein injection at a defined dose (e.g., 1-10 mg/kg).
Blood Sampling:
A sparse sampling or serial sampling design is used.
Blood samples (approximately 50-100 µL) are collected from a suitable site (e.g., tail vein, saphenous vein, or cardiac puncture for terminal collection) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
Plasma Preparation and Analysis:
Blood samples are centrifuged to separate plasma.
Plasma samples are stored at -80°C until analysis.
The concentration of the USP7 inhibitor in plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis:
Plasma concentration-time data are analyzed using non-compartmental or compartmental methods with software such as WinNonlin.
Key pharmacokinetic parameters are calculated, including:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC (Area Under the Curve): Total drug exposure over time.
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
CL (Clearance): Volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
F (Bioavailability): Fraction of the oral dose that reaches systemic circulation (calculated by comparing AUC after oral and IV administration).
Mandatory Visualization
USP7 Signaling Pathway and p53 Regulation
Caption: USP7-p53 signaling pathway under normal conditions and with USP7 inhibition.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Generalized workflow for a preclinical in vivo pharmacokinetic study.
YCH2823: A new frontier in USP7 inhibition with a promising preclinical therapeutic window
A comprehensive analysis of preclinical data reveals the potent anti-tumor activity and favorable therapeutic index of YCH2823, a novel USP7 inhibitor, positioning it as a promising candidate for cancer therapy, particul...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive analysis of preclinical data reveals the potent anti-tumor activity and favorable therapeutic index of YCH2823, a novel USP7 inhibitor, positioning it as a promising candidate for cancer therapy, particularly in tumors with wild-type or mutant TP53. This guide provides a detailed comparison of YCH2823 with the earlier generation USP7 inhibitor, FT671, and explores its synergistic potential with mTOR inhibitors.
YCH2823, a recently developed small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), has demonstrated significant single-agent efficacy in a range of preclinical cancer models.[1][2] Developed through a scaffold hopping strategy from the earlier USP7 inhibitor FT671, YCH2823 exhibits an approximately 5-fold greater potency in inhibiting the growth of a variety of cancer cell lines.[2][3]
Comparative In Vitro Efficacy: YCH2823 vs. FT671
YCH2823 has shown broad and potent anti-proliferative activity across a panel of cancer cell lines, including those with wild-type TP53, mutant TP53, and MYCN amplification. The half-maximal inhibitory concentration (IC50) values for YCH2823 are consistently lower than those for FT671, indicating its superior potency.
Cell Line
Cancer Type
TP53 Status
MYCN Status
YCH2823 IC50 (nM)
FT671 IC50 (nM)
CHP-212
Neuroblastoma
Wild-type
Amplified
9.9
50.1
SK-N-BE(2)
Neuroblastoma
Mutant
Amplified
25.1
125.9
LNCaP
Prostate Cancer
Wild-type
Non-amplified
3.6
18.2
22Rv1
Prostate Cancer
Wild-type
Non-amplified
12.6
63.1
HCT116
Colorectal Carcinoma
Wild-type
Non-amplified
Not explicitly stated, but shown to increase p53 levels
Not explicitly stated, but shown to increase p53 levels
U2OS
Osteosarcoma
Wild-type
Non-amplified
Not explicitly stated, but shown to increase p53 levels
Not explicitly stated, but shown to increase p53 levels
MM.1S
Multiple Myeloma
Wild-type
Non-amplified
Not explicitly stated
33
In Vivo Anti-Tumor Activity: Evidence from Xenograft Models
The superior in vitro potency of YCH2823 translates to significant anti-tumor activity in vivo. In a CHP-212 neuroblastoma xenograft model, oral administration of YCH2823 resulted in a dose-dependent inhibition of tumor growth.
Compound
Animal Model
Cell Line
Dosing
Tumor Growth Inhibition (TGI)
Reference
YCH2823
Nude mice
CHP-212
50 mg/kg, oral, daily
Significant
Cheng et al., 2024
FT671
NOD-SCID mice
MM.1S
100 mg/kg, oral, daily
Significant, dose-dependent
Turnbull et al., 2017
FT671
NOD-SCID mice
MM.1S
200 mg/kg, oral, daily
More pronounced, dose-dependent
Turnbull et al., 2017
Synergistic Combination with mTOR Inhibitors
A key finding from preclinical studies is the synergistic anti-tumor effect observed when YCH2823 is combined with mTOR inhibitors in MYCN-amplified neuroblastoma cell lines.[1][2][4] This suggests a promising combination therapy strategy for this aggressive pediatric cancer.
Mechanism of Action: Restoring p53 Function
YCH2823 directly interacts with the catalytic domain of USP7, inhibiting its deubiquitinating activity.[1][2] This leads to the stabilization and accumulation of the tumor suppressor protein p53 and its downstream target, p21.[2][3] The activation of the p53 pathway results in G1 phase cell cycle arrest and apoptosis in cancer cells.[2][3] The critical role of the p53-p21 axis is highlighted by the observation that knockdown of either p53 or p21 significantly reduces the sensitivity of cancer cells to YCH2823.[2][3]
YCH2823 inhibits USP7, leading to p53 stabilization and tumor suppression.
Experimental Protocols
Cell Viability Assay:
Cancer cell lines were seeded in 96-well plates and treated with serial dilutions of YCH2823 or FT671 for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). IC50 values were calculated using a four-parameter logistic curve fit.
Western Blot Analysis:
Cells were treated with YCH2823 or FT671 for the indicated times. Cell lysates were prepared and subjected to SDS-PAGE, followed by transfer to PVDF membranes. Membranes were probed with primary antibodies against p53, p21, and GAPDH, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies:
Female athymic nude mice (4-6 weeks old) were subcutaneously inoculated with CHP-212 neuroblastoma cells. When tumors reached a volume of 100-150 mm³, mice were randomized into vehicle control and treatment groups. YCH2823 (50 mg/kg) was administered orally once daily. Tumor volumes and body weights were measured every other day. Tumor growth inhibition was calculated at the end of the study.
Workflow for in vivo evaluation of YCH2823 in a xenograft model.
Current Landscape and Future Directions
While the preclinical data for YCH2823 are highly encouraging, it is important to note that currently, no USP7 inhibitors have entered clinical trials.[5] The robust anti-tumor activity and favorable therapeutic window observed for YCH2823 in preclinical models strongly support its continued development as a potential new cancer therapeutic. Future studies should focus on comprehensive toxicology assessments and the identification of predictive biomarkers to guide its clinical application. The synergistic potential with mTOR inhibitors also warrants further investigation in clinical settings.
Essential Safety and Handling Protocols for YCH2823
This document provides critical safety and logistical guidance for the handling and disposal of YCH2823, a novel and potent USP7 inhibitor. The following procedures are designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: December 2025
This document provides critical safety and logistical guidance for the handling and disposal of YCH2823, a novel and potent USP7 inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Adherence to these protocols is mandatory to minimize exposure risk and prevent contamination.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense when handling YCH2823. The required level of protection depends on the specific procedure and the potential for exposure.
Table 1: Recommended Personal Protective Equipment for YCH2823
Equipment
Specification
Purpose
Gloves
Double-gloving with nitrile gloves
Prevents skin contact and absorption.
Eye Protection
Chemical splash goggles or safety glasses with side shields
Protects eyes from splashes and airborne particles.
Lab Coat
Full-length, buttoned lab coat
Protects skin and personal clothing from contamination.
Respiratory Protection
N95 respirator or higher (e.g., PAPR)
Required when handling the powdered form outside of a certified chemical fume hood to prevent inhalation.
Face Shield
Full-face shield
Recommended in addition to goggles when there is a significant risk of splashes.
Handling Procedures
YCH2823 is a potent compound and should be handled with care in a controlled environment.
Experimental Protocol: Weighing and Solubilizing YCH2823 Powder
Preparation:
Ensure a certified chemical fume hood is operational and the work area is decontaminated.
Assemble all necessary equipment: analytical balance, spatulas, weigh boats, microcentrifuge tubes, and appropriate solvent (e.g., DMSO).
Don the required PPE as specified in Table 1, including respiratory protection.
Weighing:
Perform all manipulations of powdered YCH2823 within the chemical fume hood.
Use a dedicated set of spatulas and weigh boats for YCH2823 to prevent cross-contamination.
Carefully weigh the desired amount of YCH2823. Avoid generating dust.
Solubilization:
Transfer the weighed powder to an appropriately labeled microcentrifuge tube.
Add the calculated volume of solvent to the tube.
Cap the tube securely and vortex until the compound is fully dissolved.
Post-Handling:
Wipe down all surfaces in the chemical fume hood with a suitable deactivating agent (e.g., 70% ethanol).
Dispose of all contaminated disposables as hazardous chemical waste.
Remove outer gloves and dispose of them in the designated hazardous waste container before exiting the work area.
Disposal Plan
Proper disposal of YCH2823 and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for YCH2823 Waste
Waste Type
Disposal Procedure
Unused YCH2823 Powder
Collect in a clearly labeled, sealed container for hazardous chemical waste. Do not mix with other chemical waste.
Contaminated Labware (e.g., tubes, pipette tips)
Place in a designated hazardous waste container lined with a heavy-duty plastic bag.
Liquid Waste (e.g., stock solutions)
Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.
Contaminated PPE
Dispose of in the designated hazardous waste stream immediately after use.
Visualizing Safety Workflows
The following diagrams illustrate the logical steps for ensuring safety when working with YCH2823.
Caption: PPE selection workflow for handling YCH2823.
Caption: Decision tree for the proper disposal of YCH2823 waste.
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